molecular formula C20H23NO3 B1667974 Benalaxyl CAS No. 71626-11-4

Benalaxyl

Cat. No.: B1667974
CAS No.: 71626-11-4
M. Wt: 325.4 g/mol
InChI Key: CJPQIRJHIZUAQP-UHFFFAOYSA-N
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Description

Benalaxyl is a systemic fungicide belonging to the phenylamide (acylalanine) class . It is used in agricultural research for its protective, curative, and eradicant action against Oomycete pathogens, such as those causing downy mildew, late blight, and blue mold on crops like tomatoes, potatoes, and grapes . Its primary mechanism of action involves the disruption of fungal nucleic acid synthesis, specifically by inhibiting RNA polymerase I . This compound exhibits stereoisomerism due to a chiral center in its structure, and the commercial product has historically been a racemic mixture (containing both R and S enantiomers) . The (R)-enantiomer, known as this compound-M, is recognized for its higher biological activity and is approved for use in the EU . Research into this compound also explores its metabolic pathways and the stereoselective degradation of its enantiomers in different organisms and environments . This product is intended for research purposes only and is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQIRJHIZUAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041619
Record name Benalaxyl
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71626-11-4
Record name Benalaxyl
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Record name Benalaxyl [BSI:ISO]
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Record name Benalaxyl
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Record name Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate
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Record name BENALAXYL
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Foundational & Exploratory

Benalaxyl: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Phenylacylamide Fungicide: From Chemical Structure to Environmental Impact

Introduction

Benalaxyl is a systemic fungicide belonging to the acylalanine class, widely utilized in agriculture to manage diseases caused by Oomycete fungi. Its efficacy against pathogens such as Phytophthora and Plasmopara species has made it a valuable tool in crop protection. This guide provides a detailed technical overview of this compound, encompassing its fundamental chemical properties, mechanism of action, synthesis, analytical methodologies, and ecotoxicological profile. The information presented herein is intended for researchers, scientists, and professionals in drug development and crop protection seeking a comprehensive understanding of this important agrochemical.

Chemical Identity and Properties

This compound, chemically known as methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate, is a racemic mixture of two enantiomers, (R)-Benalaxyl and (S)-Benalaxyl. The biologically more active enantiomer is the R-isomer, which is also available as a separate product known as this compound-M.

CAS Number: 71626-11-4

Molecular Formula: C₂₀H₂₃NO₃

Molecular Weight: 325.40 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Physical State Colorless to white crystalline solid
Melting Point 78-80 °C
Boiling Point Decomposes before boiling
Vapor Pressure 0.67 x 10⁻³ Pa (at 25 °C)
Water Solubility 28.6 mg/L (at 20 °C)
Solubility in Organic Solvents Soluble in acetone, dichloromethane, methanol; Slightly soluble in chloroform.
Octanol-Water Partition Coefficient (log Kow) 3.68

Mechanism of Action: A Targeted Disruption of Fungal Growth

This compound's fungicidal activity stems from its specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi. This targeted action disrupts protein synthesis, a fundamental process for fungal growth and development.

The primary molecular target of this compound is RNA polymerase I , a key enzyme responsible for the transcription of ribosomal RNA genes. By binding to and inhibiting this enzyme, this compound effectively halts the production of ribosomes, leading to a cessation of protein synthesis and ultimately, fungal cell death. This specific mode of action places this compound in the Fungicide Resistance Action Committee (FRAC) Group 4.

Benalaxyl_Mechanism_of_Action This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Enters RNA_Polymerase_I RNA Polymerase I This compound->RNA_Polymerase_I Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Ribosome_Production Ribosome Production rRNA_Synthesis->Ribosome_Production Protein_Synthesis Protein Synthesis Ribosome_Production->Protein_Synthesis Fungal_Growth_Inhibition Fungal Growth Inhibition & Cell Death Protein_Synthesis->Fungal_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound.

Synthesis and Commercial Production

The commercial synthesis of this compound is a multi-step process that involves the reaction of several key chemical intermediates. The core of the synthesis is the formation of the N-substituted alanine methyl ester.

A general outline of the synthesis is as follows:

  • Formation of 2,6-dimethylaniline: This starting material is a common building block in agrochemical synthesis.

  • Reaction with a phenylacetic acid derivative: The 2,6-dimethylaniline is reacted with a derivative of phenylacetic acid to form an amide linkage.

  • Alkylation with a methyl 2-halopropionate: The resulting intermediate is then alkylated with a methyl 2-halopropionate (e.g., methyl 2-bromopropionate) to introduce the alanine methyl ester moiety.

This process yields a racemic mixture of (R)- and (S)-Benalaxyl. For the production of this compound-M, an additional step involving either asymmetric synthesis or chiral resolution is employed to isolate the more active (R)-enantiomer.

Benalaxyl_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Products 2,6-Dimethylaniline 2,6-Dimethylaniline Amidation Amidation Reaction 2,6-Dimethylaniline->Amidation Phenylacetic Acid Derivative Phenylacetic Acid Derivative Phenylacetic Acid Derivative->Amidation Methyl 2-halopropionate Methyl 2-halopropionate Alkylation Alkylation Reaction Methyl 2-halopropionate->Alkylation Intermediate N-(2,6-dimethylphenyl)-2-phenylacetamide Amidation->Intermediate Racemic_this compound Racemic this compound Alkylation->Racemic_this compound Intermediate->Alkylation Benalaxyl_M This compound-M (R-enantiomer) Racemic_this compound->Benalaxyl_M Chiral Resolution or Asymmetric Synthesis

Part 1: Stereochemical Identity & Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Physicochemical Profiling and Analytical Characterization of Benalaxyl-M

Executive Summary this compound-M (also known as Kiralaxyl) represents the biologically active R-enantiomer of the phenylamide fungicide this compound.[1][2] By isolating the R-isomer, the fungicidal efficacy is significantly enhanced—often allowing for reduced application rates compared to the racemic mixture—while minimizing the environmental load of the inactive S-isomer. This guide provides a rigorous technical analysis of this compound-M, focusing on its stereochemical identity, physicochemical stability, environmental chemodynamics, and validated analytical protocols for residue quantification.[2]

This compound-M is a systemic fungicide belonging to the acylalanine (phenylamide) class.[2][3] Its molecular uniqueness lies in its chirality.[1][2][3][4] While generic this compound exists as a 50:50 racemic mixture of R and S enantiomers, this compound-M consists of the (-)-(R) enantiomer, which binds with high affinity to the target site in oomycete fungi.[2]

  • IUPAC Name: Methyl N-(phenylacetyl)-N-(2,6-xylyl)-D-alaninate[2][5]

  • CAS Registry Number: 98243-83-5[2]

  • Molecular Formula: C₂₀H₂₃NO₃[2]

  • Molar Mass: 325.4 g/mol [2][5][6]

  • Optical Rotation: Levorotatory [(-)-(R)] configuration.[2]

Stereochemical Significance: The biological activity is strictly stereoselective. The R-enantiomer inhibits ribosomal RNA (rRNA) synthesis by interfering with the activity of RNA polymerase I. The S-enantiomer is essentially inactive fungicidally but contributes to metabolic load and potential environmental residues.

Stereochemistry Racemate Racemic this compound (50:50 Mixture) Resolution Chiral Resolution / Asymmetric Synthesis Racemate->Resolution Process R_Iso This compound-M (R-Isomer) (-)-Rotation Active Fungicide Resolution->R_Iso Yields S_Iso S-Isomer (+)-Rotation Inactive / Impurity Resolution->S_Iso Removes Target Target: RNA Polymerase I (Oomycetes) R_Iso->Target High Affinity Binding S_Iso->Target No Binding

Figure 1: Stereochemical resolution and functional divergence of this compound enantiomers.

Part 2: Physicochemical Parameters[5]

The physical properties of this compound-M govern its mobility in soil, uptake by plants, and formulation stability.[2] The following data represents the consensus values for the purified R-enantiomer.

Table 1: Core Physicochemical Properties

ParameterValueTechnical Context
Physical State Colorless to pale yellow solidStandard condition at 20°C.
Melting Point 76.8 – 78.0 °CConsistent with the racemate crystalline lattice.[2]
Vapor Pressure 5.7 × 10⁻⁴ Pa (20°C)Low volatility; minimal risk of vapor drift.[2]
Henry's Law Constant 2.3 × 10⁻⁴ Pa[2]·m³/molLow potential for volatilization from water surfaces.[2]
Water Solubility 33 mg/L (20°C)Moderately soluble; supports systemic xylem transport.[2]
Lipophilicity (Log P) 3.68 (at pH 7)Moderate lipophilicity; facilitates membrane penetration without excessive bioaccumulation.[2]
Dissociation (pKa) Non-ionizableRemains neutral across environmental pH ranges (4–9).[2]
Density 1.18 g/cm³Relative density at 20°C.

Data Sources: PPDB (2024), EU Review Reports.[2]

Part 3: Environmental Chemodynamics & Stability[2][7]

Understanding the fate of this compound-M is critical for regulatory compliance and resistance management.

Hydrolytic Stability

This compound-M is hydrolytically stable under acidic and neutral conditions (pH 5–7).[2]

  • pH 5-7: Stable (DT₅₀ > 1 year).[2]

  • pH 9: Slow degradation observed; base-catalyzed hydrolysis of the ester bond may occur at elevated temperatures.[2]

Photolysis

The molecule is relatively stable to aqueous photolysis. Degradation in the field is driven primarily by microbial metabolism rather than photodegradation.

Soil Sorption & Mobility
  • Koc (Organic Carbon Partition Coefficient): ~2500–5000 mL/g.[2]

  • Mobility Classification: Low to Immobile.[2]

  • Implication: Despite moderate water solubility, the high Koc indicates strong binding to soil organic matter, reducing the risk of groundwater leaching compared to more polar fungicides.

Part 4: Analytical Methodologies

Accurate quantification requires separating the active R-isomer from the S-isomer (enantioselective analysis) or quantifying the total residue (achiral analysis).[2]

Protocol A: Enantioselective Separation via Chiral HPLC

This protocol is essential for verifying the optical purity of technical grade material (Technical Grade Active Ingredient - TGAI).[2]

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of n-hexane/2-propanol (90:10 v/v).

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

    • Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).[2]

    • Mode: Isocratic.[2]

    • Flow Rate: 1.0 mL/min.[2][7]

  • Detection: UV at 220 nm (or CD detector for sign confirmation).

  • Elution Order: The R-enantiomer typically elutes after the S-enantiomer on polysaccharide-based columns (confirmation with standard required).

Protocol B: Residue Analysis (QuEChERS & LC-MS/MS)

For detecting trace residues in food matrices (grapes, potatoes).[2]

  • Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.[2]

    • Add internal standard (e.g., Triphenyl phosphate).[2]

    • Shake vigorously for 1 min.

    • Add salts: 4 g MgSO₄, 1 g NaCl. Shake and centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE):

    • Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).[2]

    • Vortex and centrifuge.[2]

  • Quantification (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 2.1 mm).[2]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid (Gradient).[2]

    • Ionization: ESI Positive Mode ([M+H]⁺ = 326.2 m/z).[2]

    • Transitions: 326.2 → 266.1 (Quantifier), 326.2 → 148.1 (Qualifier).

AnalyticalWorkflow Sample Sample Matrix (Leaf/Fruit) Extract Extraction (Acetonitrile + Salts) Sample->Extract Cleanup dSPE Clean-up (PSA + MgSO4) Extract->Cleanup Decision Analysis Type? Cleanup->Decision Achiral Total Residue (LC-MS/MS C18) Decision->Achiral Quantification Chiral Enantiomer Ratio (Chiral HPLC) Decision->Chiral Purity Check

Figure 2: Analytical workflow for residue quantification and enantiomeric purity verification.

Part 5: Biological Interface & Mechanism of Action

The efficacy of this compound-M is causally linked to its ability to penetrate the fungal cell wall and inhibit nuclear function.

Mechanism:

  • Uptake: Being lipophilic (LogP 3.68), it passively diffuses through the phospholipid bilayer of the oomycete mycelium.

  • Target: It binds specifically to the RNA Polymerase I complex .

  • Inhibition: This binding blocks the transcription of ribosomal DNA (rDNA) into pre-rRNA.

  • Consequence: Without rRNA, ribosome biogenesis halts.[2] Protein synthesis collapses, leading to the inhibition of mycelial growth and spore germination.

Resistance Management: Because this is a specific single-site inhibitor (FRAC Group 4), there is a high risk of resistance.[2] It is strictly recommended to use this compound-M in co-formulations with multi-site contact fungicides (e.g., Mancozeb or Folpet) to delay the selection of resistant strains.[2]

References

  • PPDB: Pesticide Properties DataBase. (2024).[2] this compound-M.[1][2][4][5][6] University of Hertfordshire. Link

  • Marucchini, C., & Zadra, C. (2002).[2] Stereoselective degradation of this compound in soil and its effect on the enantiomeric purity of the residue. Journal of Agricultural and Food Chemistry. Link[2]

  • Food and Agriculture Organization (FAO). (2009).[2] this compound - JMPR Residue Evaluations. Link

Sources

Stereoselective Bioactivity and Environmental Fate of Benalaxyl Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Benalaxyl-M

In modern agrochemical development, chirality is no longer a trivial structural feature—it is a determinant of efficacy and environmental safety. This compound, a phenylamide fungicide widely used against Oomycetes (e.g., Phytophthora, Plasmopara), exists as a racemate of two enantiomers: R-(-)-benalaxyl and S-(+)-benalaxyl .[1]

Historically applied as a racemic mixture (50:50), industry consensus has shifted toward This compound-M (Kiralaxyl) , the purified R-enantiomer. This shift is driven by the "isomer load" principle: the R-enantiomer provides the fungicidal activity, while the S-enantiomer contributes minimal efficacy but adds to the environmental chemical load and metabolic stress on non-target organisms. This guide dissects the molecular mechanisms, differential toxicity, and analytical workflows required to study these enantiomers.

Molecular Pharmacology: RNA Polymerase I Inhibition

The distinct biological activity of this compound enantiomers stems from the stereochemical constraints of its target site within the fungal cell.

Mechanism of Action

This compound targets the RNA Polymerase I complex, specifically interfering with the synthesis of ribosomal RNA (rRNA).

  • Target Subunit: The interaction localizes to the RPA190 large subunit of the polymerase complex.

  • Stereoselectivity: The binding pocket exhibits strict stereospecificity. The R-configuration of the alanine moiety allows the molecule to dock effectively, inhibiting the elongation phase of rRNA transcription. The S-enantiomer, due to steric clash, fails to bind with sufficient affinity, rendering it fungicidally inactive.

Visualization of Pathway

The following diagram illustrates the pathway from application to nucleolar inhibition.

Benalaxyl_MOA App Application (this compound-M / Racemate) Uptake Cellular Uptake (Oomycete Hyphae) App->Uptake Nucleolus Translocation to Nucleolus Uptake->Nucleolus Target Target Complex: RNA Polymerase I Nucleolus->Target Binding Stereoselective Binding (R-isomer fits pocket) Target->Binding R-Enantiomer Target->Binding S-Enantiomer (No Binding) Inhibition Inhibition of rRNA Synthesis Binding->Inhibition Death Hyphal Collapse & Cell Death Inhibition->Death

Caption: Figure 1. Mechanism of Action. The R-enantiomer specifically binds RNA Pol I in the nucleolus, halting rRNA synthesis.

Biological Activity Profile

The divergence in activity between the R and S forms is profound, not only in fungicidal efficacy but also in toxicity toward non-target organisms.

Comparative Efficacy and Toxicity Data

The table below synthesizes critical EC50/LC50 values, demonstrating the "active" nature of the R-form and the environmental liability of the S-form.

OrganismEndpointRacemate (Rac)R-Benalaxyl (Active)S-Benalaxyl (Inactive)Insight
Target Fungus (Phytophthora)EC50 (Growth)~0.5 µg/mL< 0.3 µg/mL > 50 µg/mLR-form drives efficacy; Racemate requires double dose.
Algae (Scenedesmus obliquus)96h EC502.89 mg/L3.87 mg/L8.44 mg/L Racemate is surprisingly most toxic; S-form is least toxic to algae.
Earthworm (Eisenia fetida)48h LC505.08 µg/cm²4.99 µg/cm² 6.66 µg/cm²R-form is slightly more toxic than S-form to soil invertebrates.
Aquatic Fate DegradationModerateFast SlowS-form enriches in water/sediment, posing long-term risks.

Key Interpretation:

  • Fungicidal Efficiency: this compound-M (R) allows for a ~50% dosage reduction compared to the racemate for equivalent disease control.

  • Non-Target Risk: While S-benalaxyl is less toxic to earthworms and algae, its slower degradation in aquatic systems (see Section 4) leads to enantiomeric enrichment , potentially exposing ecosystems to chronic low-level stress.

Environmental Fate & Metabolism[3][4][5]

Understanding the fate of this compound requires a dual focus: Stereoselective Degradation and Enantiomerization .

Stereoselective Degradation

Microbial communities in soil and water process enantiomers at different rates.

  • Soil: Degradation is highly variable. In many agricultural soils, R-benalaxyl degrades faster (

    
     days) than S-benalaxyl (
    
    
    
    days), leading to an accumulation of the S-isomer.
  • Water/Sediment: The R-enantiomer is preferentially degraded by sediment bacteria, again resulting in an enrichment of the S-enantiomer in the water column.

Enantiomerization (Chiral Inversion)

A critical phenomenon often overlooked is bi-directional enantiomerization .

  • In Vivo: Studies in Tenebrio molitor (mealworm) and murine models show a metabolic conversion of R

    
     S  and S 
    
    
    
    R
    .
  • Significance: Even if pure this compound-M (R) is applied, biological systems may regenerate the S-enantiomer, complicating risk assessment.

Degradation_Fate cluster_metabolism Microbial Metabolism Input Input: this compound (Racemate or this compound-M) Soil Soil/Water Matrix Input->Soil R_deg R-Benalaxyl (Fast Degradation) Soil->R_deg S_deg S-Benalaxyl (Slow Degradation) Soil->S_deg Enant Enantiomerization (R ⇌ S) R_deg->Enant Metabolites Metabolites (this compound Acid) R_deg->Metabolites S_deg->Enant S_deg->Metabolites Residue Residue Enriched in S-Enantiomer S_deg->Residue Accumulation

Caption: Figure 2. Fate Pathways. Preferential degradation of the R-form and bidirectional enantiomerization lead to S-enrichment.

Technical Workflow: Chiral Analysis Protocol

To validate biological activity or environmental residues, precise chiral separation is mandatory. Standard C18 columns cannot resolve these enantiomers.

Protocol: Chiral HPLC Separation

This protocol ensures baseline resolution of R and S enantiomers.

  • Instrument: HPLC with Diode Array Detector (DAD) or Mass Spectrometry (MS).

  • Stationary Phase (Column): Cellulose-tris-(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD-H or OD-3R).

    • Why: The chiral selector creates a "chiral cavity" that differentially retains the enantiomers based on steric fit.

  • Mobile Phase (Normal Phase): n-Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

  • Detection: UV at 280 nm (aromatic absorption).

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Collection (Soil/Tissue/Water) Extract Extraction (Acetone/Hexane) Sample->Extract Cleanup Clean-up (SPE / Florisil) Extract->Cleanup HPLC Chiral HPLC (Cellulose-based Column) Cleanup->HPLC Detect Detection (UV/MS) Resolution > 1.5 HPLC->Detect Data Data Analysis (Enantiomeric Fraction EF) Detect->Data

Caption: Figure 3. Analytical Workflow. Step-by-step protocol for isolating and quantifying this compound enantiomers.

References

  • Stereoselective degradation of fungicide this compound in soils and cucumber plants. Source: PubMed / Wiley-Liss (2007) URL:[Link]

  • Enantioselective toxic effects and biodegradation of this compound in Scenedesmus obliquus. Source: Environmental Pollution (2011) URL:[1][Link]

  • Fate and stereoselective behavior of this compound in a water-sediment microcosm. Source: Journal of Agricultural and Food Chemistry (2015) URL:[Link]

  • Enantioselective acute toxicity and bioaccumulation of this compound in earthworm (Eisenia fetida). Source: Journal of Hazardous Materials (2009) URL:[Link]

  • This compound-M (Kiralaxyl) Substance Information. Source: PubChem (NIH) URL:[Link]

Sources

An In-depth Technical Guide to Fungicide Resistance Mechanisms to Benalaxyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benalaxyl, a systemic phenylamide fungicide, has been a critical tool in the management of Oomycete pathogens, which are responsible for devastating plant diseases such as late blight of potato and tomato and downy mildew of grapes. Its efficacy is rooted in the specific inhibition of ribosomal RNA synthesis, a vital process for pathogen growth and proliferation. However, the emergence of resistance to this compound poses a significant threat to its continued utility. This technical guide provides a comprehensive overview of the molecular and biochemical mechanisms underpinning this compound resistance in Oomycetes. We delve into the primary mechanism of target-site modification, specifically mutations in the RNA polymerase I enzyme, and explore the potential for non-target site resistance mechanisms. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a conceptual framework to investigate, understand, and ultimately mitigate the challenge of this compound resistance.

Introduction: this compound and its Mode of Action

This compound is a member of the phenylamide class of fungicides, which also includes metalaxyl, furalaxyl, and ofurace.[1] It exhibits systemic, protective, curative, and eradicant action against a range of Oomycete pathogens.[2][3] this compound is a racemic mixture of two stereoisomers: (R)-benalaxyl and (S)-benalaxyl.[2] The (R)-enantiomer, known as this compound-M, is the more biologically active isomer.[2][3][4]

The primary mode of action of this compound and other phenylamides is the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[5][6][7] This is achieved by targeting the RNA polymerase I (RNAP I) enzyme complex, which is responsible for transcribing the genes that encode rRNA.[2][3][5] By interfering with the function of RNAP I, this compound disrupts the production of ribosomes, leading to a cessation of protein synthesis and ultimately inhibiting the growth and development of the pathogen.[8][9]

The Core of Resistance: Target-Site Modification

The predominant mechanism of resistance to this compound in Oomycete populations is a modification of the target site, the RNA polymerase I enzyme.[1][5] This alteration reduces the binding affinity of the fungicide to the enzyme, rendering it less effective at inhibiting rRNA synthesis.

The Y382F Mutation in RNA Polymerase I

Research has identified a key mutation in the gene encoding the large subunit of RNA polymerase I (RPA190) that confers resistance to phenylamides. A single nucleotide polymorphism (SNP) resulting in a tyrosine (Y) to phenylalanine (F) substitution at amino acid position 382 (Y382F) has been strongly associated with mefenoxam (a phenylamide closely related to this compound) insensitivity in Phytophthora infestans.[5][8][10] This mutation is considered a major determinant of phenylamide resistance in this and other Oomycete species.[5][10]

The development of resistance due to a single gene mutation is known as monogenic resistance.[11] This type of resistance can emerge and spread rapidly within a pathogen population under the selection pressure of repeated fungicide applications.

Below is a conceptual diagram illustrating the target-site resistance mechanism.

cluster_sensitive Sensitive Strain cluster_resistant Resistant Strain Benalaxyl_S This compound RNAP_I_S RNA Polymerase I (Wild-Type) Benalaxyl_S->RNAP_I_S Binds and Inhibits rRNA_S rRNA Synthesis RNAP_I_S->rRNA_S Inhibited Growth_S Pathogen Growth rRNA_S->Growth_S Inhibited Benalaxyl_R This compound RNAP_I_R RNA Polymerase I (Y382F Mutation) Benalaxyl_R->RNAP_I_R Reduced Binding rRNA_R rRNA Synthesis RNAP_I_R->rRNA_R Continues Growth_R Pathogen Growth rRNA_R->Growth_R Continues

Caption: Target-site resistance to this compound in Oomycetes.

Investigating Target-Site Resistance: Experimental Workflows

To identify and characterize target-site resistance to this compound, a series of in vitro and molecular biology techniques are employed. The following sections provide detailed protocols for these essential experiments.

In Vitro Fungicide Sensitivity Testing

This protocol determines the effective concentration of this compound that inhibits 50% of the pathogen's growth (EC50). A significant increase in the EC50 value of an isolate compared to a known sensitive baseline indicates resistance.

Protocol: Agar Dilution Method

  • Preparation of Fungicide Stock Solution:

    • Accurately weigh 10 mg of analytical grade this compound.

    • Dissolve the this compound in 0.5 mL of 70% ethanol.

    • Bring the final volume to 10 mL with sterile distilled water to create a 1000 mg/L stock solution.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 100, 10, 1, 0.1, 0.01 mg/L).

  • Preparation of Fungicide-Amended Media:

    • Prepare Potato Dextrose Agar (PDA) or a suitable medium for the Oomycete species being tested.[12]

    • Autoclave the medium and cool it to 50-55°C in a water bath.

    • Add the appropriate volume of the this compound stock solutions to the molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10 mg/L stock solution to 99 mL of agar for a final concentration of 0.1 mg/L.

    • Include a control plate with no fungicide and a solvent control with the same concentration of ethanol used in the highest fungicide concentration.

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation and Incubation:

    • From the edge of an actively growing Oomycete culture, take a 5 mm mycelial plug.

    • Place the mycelial plug in the center of each fungicide-amended and control plate.

    • Incubate the plates at the optimal temperature for the specific pathogen (e.g., 20-25°C) in the dark.

  • Data Collection and Analysis:

    • When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use probit analysis or other appropriate statistical software to calculate the EC50 value for each isolate.

Table 1: Example of EC50 Values for this compound against Sensitive and Resistant Oomycete Strains

Isolate IDOomycete SpeciesEC50 (mg/L) of this compoundResistance Level
PV-S1Plasmopara viticola0.05Sensitive
PV-R1Plasmopara viticola5.2Resistant
PI-S1Phytophthora infestans0.02Sensitive
PI-R1Phytophthora infestans12.8Highly Resistant
Molecular Characterization of Target-Site Mutations

This workflow involves the extraction of genomic DNA from the Oomycete, followed by PCR amplification and sequencing of the RNA polymerase I gene to identify mutations associated with resistance.

Protocol: Oomycete DNA Extraction

  • Mycelial Culture and Harvest:

    • Inoculate the Oomycete isolate in a suitable liquid medium, such as V8 broth.[13]

    • Incubate on a rotary shaker at the optimal temperature for 3-5 days.[13]

    • Harvest the mycelia by filtration through sterile cheesecloth.

    • Rinse the mycelia twice with sterile distilled water and blot dry on sterile paper towels.[13]

  • Cell Lysis:

    • Freeze the harvested mycelia with liquid nitrogen and grind to a fine powder using a mortar and pestle.[13]

    • Transfer the powdered mycelia to a microcentrifuge tube.

    • Add a suitable DNA extraction buffer.

  • DNA Purification:

    • Follow a standard phenol-chloroform extraction protocol or use a commercial DNA extraction kit.

    • Precipitate the DNA with isopropanol and wash with 70% ethanol.[13]

    • Air-dry the DNA pellet and resuspend it in sterile water or TE buffer.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.

Protocol: PCR Amplification and Sequencing of the RNA Polymerase I Gene (RPA190)

  • Primer Design:

    • Design primers that flank the region of the RPA190 gene known to harbor resistance-conferring mutations (e.g., the region containing the Y382 codon). Primers can be designed based on conserved sequences from published RPA190 gene sequences of related Oomycete species.

  • PCR Amplification:

    • Set up a standard PCR reaction containing the extracted genomic DNA, the designed primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

    • Use a thermal cycler with an optimized program for annealing temperature and extension time.

  • Visualization and Sequencing:

    • Run the PCR products on an agarose gel to verify the amplification of a fragment of the expected size.

    • Purify the PCR product using a commercial kit.

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with a reference sequence from a known this compound-sensitive isolate.

    • Identify any nucleotide changes that result in amino acid substitutions, paying close attention to the Y382 position.

The following diagram outlines the experimental workflow for identifying target-site resistance.

cluster_workflow Experimental Workflow for Target-Site Resistance Start Isolate Oomycete from infected plant tissue Culture Culture isolate on artificial medium Start->Culture SensitivityTest In Vitro Fungicide Sensitivity Assay (Agar Dilution) Culture->SensitivityTest EC50 Calculate EC50 value SensitivityTest->EC50 Classify Classify as Sensitive or Resistant EC50->Classify DNA_Extraction Genomic DNA Extraction Classify->DNA_Extraction Resistant PCR PCR Amplification of RNA Polymerase I Gene DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis (Identify Mutations) Sequencing->Analysis End Confirmation of Target-Site Resistance Analysis->End

Caption: Workflow for identifying this compound target-site resistance.

Beyond the Target: Exploring Non-Target Site Resistance

While target-site modification is the primary mechanism of this compound resistance, it is important to consider the potential for non-target site resistance (NTSR) mechanisms. NTSR can involve various cellular processes that reduce the effective concentration of the fungicide at the target site.[14][15]

Enhanced Efflux Pump Activity

Fungal and Oomycete cells possess membrane-bound transporter proteins, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which can actively pump xenobiotics, including fungicides, out of the cell.[16][17] Overexpression of these efflux pumps can lead to a reduction in the intracellular concentration of this compound, thereby conferring resistance.

Metabolic Degradation

Another potential NTSR mechanism is the enhanced metabolic degradation or detoxification of this compound by the pathogen.[18] Oomycetes may possess enzymes that can modify the this compound molecule, rendering it inactive. Studies have shown stereoselective degradation of this compound in soils and plants, suggesting that metabolic pathways capable of acting on this fungicide exist.[18]

The diagram below illustrates the potential non-target site resistance mechanisms.

cluster_ntsr Non-Target Site Resistance Mechanisms Benalaxyl_in This compound (outside cell) Benalaxyl_out This compound (inside cell) Benalaxyl_in->Benalaxyl_out Enters Cell Cell_Membrane Cell Membrane Efflux_Pump Efflux Pump (e.g., ABC Transporter) Benalaxyl_out->Efflux_Pump Metabolism Metabolic Degradation Benalaxyl_out->Metabolism Efflux_Pump->Benalaxyl_in Pumps Out Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Detoxifies

Sources

Methodological & Application

Application Note: High-Throughput Analysis of Benalaxyl Residues in Agricultural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Benalaxyl Monitoring

This compound is a systemic phenylamide fungicide widely used to control a range of fungal pathogens, particularly Oomycetes, in crops such as grapes, tomatoes, potatoes, and lettuce.[1] Its chemical name is methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate, with the molecular formula C₂₀H₂₃NO₃.[1][2] While effective, its persistence in soil and potential to enter the food chain necessitates rigorous monitoring to ensure consumer safety and adherence to regulatory Maximum Residue Limits (MRLs).[3][4] The development of sensitive, robust, and efficient analytical methods is therefore critical for food safety laboratories, environmental agencies, and agricultural producers.

This application note provides a comprehensive guide to the modern analytical techniques for the determination of this compound residues. We will focus on the industry-standard QuEChERS sample preparation methodology followed by confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a workflow that offers exceptional sensitivity, selectivity, and throughput.[5][6] We will also briefly discuss Gas Chromatography (GC) as a viable alternative. The protocols and insights provided herein are designed for analytical chemists, researchers, and quality control professionals tasked with pesticide residue analysis.

Foundational Strategy: Sample Preparation with QuEChERS

The complexity of food and environmental matrices (e.g., fats, pigments, sugars) presents a significant analytical challenge, as these endogenous compounds can interfere with the detection of target analytes like this compound.[7] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for sample preparation in multi-residue pesticide analysis due to its simplicity, speed, and minimal solvent usage.[8]

The methodology is bifurcated into two core stages:

  • Salting-Out Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. The addition of salts (e.g., magnesium sulfate, sodium chloride) induces a phase separation, partitioning the pesticides into the acetonitrile layer while minimizing the co-extraction of water-soluble matrix components. Magnesium sulfate also serves to absorb excess water.

  • Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile extract is then "cleaned up" by mixing it with a combination of sorbents. Primary Secondary Amine (PSA) is used to remove organic acids, sugars, and some fatty acids; C18 is employed for the removal of non-polar interferences like lipids; and Graphitized Carbon Black (GCB) is effective for removing pigments and sterols.[8] The choice of d-SPE sorbents is critical and must be optimized for the specific matrix to ensure high recovery of the target analyte while maximizing interference removal.

Below is a logical workflow for the QuEChERS procedure.

QuEChERS_Workflow cluster_extraction PART 1: Extraction & Partitioning cluster_cleanup PART 2: Dispersive SPE (d-SPE) Cleanup sample 1. Homogenize 10-15g Sample in 50mL Centrifuge Tube add_acn 2. Add Acetonitrile & Internal Standard sample->add_acn shake1 3. Shake Vigorously (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Extraction Salts (e.g., MgSO₄, NaCl/NaOAc) shake1->add_salts shake2 5. Shake & Centrifuge add_salts->shake2 supernatant 6. Collect Acetonitrile (Upper Layer) shake2->supernatant transfer 7. Transfer Aliquot of Supernatant to 2mL or 15mL d-SPE Tube supernatant->transfer add_dspe d-SPE Tube Contains: - MgSO₄ (removes water) - PSA (removes acids/sugars) - C18 (removes lipids, optional) transfer->add_dspe shake3 8. Shake & Centrifuge transfer->shake3 final_extract 9. Collect Cleaned Extract for Analysis shake3->final_extract LCMS_Workflow cluster_ms Tandem Mass Spectrometer (MS/MS) Sample Cleaned QuEChERS Extract LC UHPLC System (Separation) Sample->LC IonSource Ion Source (ESI+) (Ionization) LC->IonSource Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Q1 Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector Data Data System (Quantification & Reporting) Detector->Data

Sources

Mechanistic Profiling of Benalaxyl Uptake and Translocation in Solanaceous Crops

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHYL-042

Abstract & Core Logic

This application note details a rigorous protocol for quantifying the uptake kinetics and acropetal translocation of Benalaxyl, a systemic phenylamide fungicide. This compound targets the RNA Polymerase I complex in Oomycetes (e.g., Phytophthora spp.), inhibiting rRNA synthesis.

Understanding the uptake profile is critical for two reasons:

  • Resistance Management: Sub-lethal concentrations in vascular tissues accelerate the selection of resistant strains.

  • Enantioselective Behavior: this compound is chiral. The active enantiomer, this compound-M (kiralaxyl), may exhibit distinct translocation efficiencies compared to the racemate, necessitating precise analytical separation.

Experimental Design Strategy

The Hydroponic Advantage

While soil studies mimic field conditions, they introduce confounding variables: soil organic matter (SOM) adsorption and microbial degradation. To isolate plant physiological uptake parameters , this protocol utilizes a hydroponic system.

Justification:

  • Bioavailability Control: In hydroponics,

    
     is constant and known. In soil, 
    
    
    
    fluctuates due to
    
    
    partitioning.
  • Root Desorption: Hydroponics allows for a "desorption wash" step (using CaCl

    
    ) to strip this compound adhering to the root surface (adsorption) from that which has entered the symplast (absorption).
    
Pathway Visualization

The following diagram illustrates the systemic pathway of this compound from the rhizosphere to the leaf tissue.

Benalaxyl_Path SoilSol Nutrient Solution (Dissolved this compound) RootHair Root Epidermis (Passive Diffusion) SoilSol->RootHair Lipophilic Entry Symplast Symplast/Apoplast (Radial Transport) RootHair->Symplast Symplastic Loading Casparian Casparian Strip (Hydrophobic Barrier) Symplast->Casparian Blockage of Apoplastic Flow Xylem Xylem Vessels (Acropetal Transport) Casparian->Xylem Symplastic Bypass Required Leaf Leaf Mesophyll (Accumulation Site) Xylem->Leaf Transpiration Stream

Figure 1: Systemic transport pathway of this compound. Note the Casparian strip requires symplastic bypass for xylem loading.

Protocol: Uptake Kinetics Assay

Phase A: Plant Material Preparation

Target Organism: Solanum lycopersicum (Tomato) or Vitis vinifera (Grapevine cuttings).

  • Germinate seeds in perlite/vermiculite mix (inert substrate).

  • At the 3-4 leaf stage, transfer seedlings to opaque hydroponic tanks containing 0.5x Hoagland’s Solution .

  • Acclimatization: Allow 5 days for root adaptation. Aerate continuously to prevent hypoxia.

Phase B: Chemical Exposure

Stock Solution: Dissolve this compound (analytical standard, >98%) in Acetone. Final solvent concentration in tanks must be <0.1% v/v to avoid phytotoxicity.

ParameterConditionRationale
Dose Concentration 1.0, 5.0, 10.0 mg/LBrackets realistic field soil pore-water concentrations.
Replicates

per time point
Statistical power for kinetic modeling.
Control Solvent only (Acetone)Baseline for matrix effects.
Environment 25°C / 16h LightTranspiration drives xylem transport; light is critical.
Phase C: Sampling & Root Desorption (Critical Step)

Sampling Points: 0, 2, 6, 12, 24, 48, 72, and 168 hours.

  • Harvest: Remove plant, separate shoots from roots.

  • Root Desorption Wash: Submerge roots in ice-cold 10 mM CaCl

    
      for 10 minutes with gentle agitation.
    
    • Mechanism: Calcium displaces surface-bound cations and the cold temperature arrests active transport, ensuring we only measure internalized fungicide.

  • Blot & Weigh: Dry roots on paper towels. Record Fresh Weight (FW).

  • Snap Freeze: Flash freeze in liquid nitrogen and store at -80°C.

Protocol: Extraction & Quantification

Workflow Visualization

Workflow Sample Frozen Tissue (Root/Shoot) Homogenize Cryogenic Milling Sample->Homogenize Extract QuEChERS Extraction (ACN + Salts) Homogenize->Extract Cleanup d-SPE Cleanup (PSA + C18) Extract->Cleanup Analysis LC-MS/MS (Quantification) Cleanup->Analysis

Figure 2: Modified QuEChERS workflow for this compound extraction from plant matrices.

Phase D: Modified QuEChERS Extraction

Based on AOAC Official Method 2007.01, optimized for phenylamides.

  • Homogenization: Grind frozen samples to a fine powder. Weigh 10.0 g into a 50 mL centrifuge tube.

  • Internal Standard: Add This compound-d5 (100 µL of 10 µg/mL).

    • Validation: The deuterated standard corrects for matrix suppression in the MS source.

  • Extraction: Add 10 mL Acetonitrile (ACN) with 1% Acetic Acid. Vortex 1 min.

  • Partitioning: Add 4g anhydrous MgSO

    
     and 1g NaCl. Shake vigorously 1 min. Centrifuge at 4000 rpm for 5 min.
    
  • Cleanup (d-SPE): Transfer 1 mL supernatant to a tube containing:

    • 150 mg MgSO

      
       (removes residual water)
      
    • 25 mg PSA (removes sugars/organic acids)

    • 25 mg C18 (removes lipids/waxes - critical for waxy leaves).

  • Reconstitution: Centrifuge, evaporate supernatant to dryness under N

    
    , and reconstitute in Mobile Phase A:B (50:50).
    
Phase E: LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • B: Methanol + 0.1% Formic Acid.

MRM Transitions (this compound):

  • Precursor Ion: 326.2 m/z

    
    
    
  • Quantifier Ion: 148.1 m/z (Collision Energy: ~20 eV)

  • Qualifier Ion: 206.1 m/z

Data Analysis & Kinetic Modeling

Calculation of Translocation Factor (TF)

The TF indicates the efficiency of xylem transport.



  • 
    : Active translocation (Hyperaccumulation).
    
  • 
    : Root retention (Typical for lipophilic fungicides).
    
Kinetic Modeling

Uptake kinetics usually follow a first-order rate equation. Plot


 vs. time to determine the rate constant (

).


  • 
    : Concentration at time 
    
    
    
    .
  • 
    : Equilibrium concentration.
    
  • 
    : Uptake rate constant (
    
    
    
    ).
Dissipation Half-Life ( )

If studying degradation (dissipation) after removing the source:



Where


 is the slope of the natural log of concentration over time.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2009). This compound: Residue and Analytical Aspects. Food and Agriculture Organization. [Link]

  • Liu, D., et al. (2014). Environmental behavior of this compound and furalaxyl enantiomers in agricultural soils. Journal of Environmental Science and Health, Part B. [Link]

  • Anastassiades, M., et al. (2003).

Application Note: High-Precision In Vitro Antifungal Activity Assay for Benalaxyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Benalaxyl is a systemic phenylamide fungicide (acylalanine) specifically designed to target Oomycetes (water molds), including destructive genera such as Phytophthora, Pythium, and Plasmopara. It is distinct from broad-spectrum antifungals; therefore, standard assays using Aspergillus or Candida are inappropriate.

Mechanism of Action (MoA)

This compound acts by inhibiting RNA Polymerase I activity. Unlike inhibitors of mRNA (Pol II) or tRNA (Pol III), this compound specifically blocks the synthesis of ribosomal RNA (rRNA) precursors. This depletion of rRNA halts ribosome assembly, thereby collapsing the pathogen's protein synthesis capacity during the rapid growth phase (mycelial expansion).

Critical Note for Assay Design: Because this compound targets rapid macromolecule synthesis, it is most effective against active mycelial growth and spore germination. It is fungistatic , not necessarily fungicidal.

Visualizing the Pathway

The following diagram illustrates the specific cellular uptake and nuclear target of this compound within an Oomycete cell.

Benalaxyl_MoA This compound This compound (External) CellWall Oomycete Cell Wall This compound->CellWall Permeation Cytoplasm Cytoplasm CellWall->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Translocation RNAPol1 Target: RNA Polymerase I Nucleus->RNAPol1 Binding rRNA rRNA Precursor Synthesis RNAPol1->rRNA INHIBITION Ribosome Ribosome Assembly rRNA->Ribosome Depleted Growth Mycelial Growth / Pathogenicity Ribosome->Growth Arrested

Figure 1: Mechanism of Action. This compound enters the nucleus and specifically inhibits RNA Polymerase I, halting rRNA synthesis and downstream growth.

Materials & Preparation

Target Organism Selection

Ensure you are testing against Oomycetes.

  • Primary Targets: Phytophthora infestans, Pythium ultimum, Plasmopara viticola.

  • Media: Do not use standard Potato Dextrose Agar (PDA) if the organism sporulates poorly on it.

    • Recommended:V8 Juice Agar or Corn Meal Agar (CMA) . These promote natural growth patterns for Oomycetes.

Solvent Compatibility

This compound is hydrophobic.[1] Proper solvation is critical to prevent precipitation in the agar, which causes "hot spots" and erratic data.

SolventSolubilityToxicity to OomycetesRecommendation
Acetone HighLow (High volatility)Preferred. Evaporates easily; low residual toxicity.
DMSO HighModerateAcceptable (< 1% v/v). Essential for microdilution.
Methanol ModerateModerateAvoid if possible; some Oomycetes are sensitive.
Water InsolubleN/ADo not use for stock solutions.
Stock Solution Preparation

Prepare a primary stock solution of 10,000 µg/mL (10 mg/mL) in Acetone or DMSO.

  • Storage: -20°C in amber glass vials (protect from light).

  • Stability: Stable for 3-6 months.

Protocol 1: Poisoned Food Technique (Mycelial Growth)

This is the gold-standard assay for determining EC50 values for phenylamides.

Experimental Workflow

Assay_Workflow Stock Stock Solution (10 mg/mL) Dilution Serial Dilution (Acetone/DMSO) Stock->Dilution Mix Mixing (1:1000 Ratio) Dilution->Mix Media Molten V8 Agar (Tempered to 50°C) Media->Mix Pour Pour Plates (Allow Solidification) Mix->Pour Inoculate Inoculate (5mm Mycelial Plug) Pour->Inoculate Incubate Incubate (20-25°C, Dark) Inoculate->Incubate Measure Measure Radial Growth (mm) Incubate->Measure

Figure 2: Step-by-step workflow for the Poisoned Food Technique.

Detailed Procedure
  • Media Tempering (Crucial Step): Autoclave V8 agar and cool to 50°C in a water bath.

    • Why? Adding this compound to boiling agar (>60°C) may cause degradation. Adding it to cool agar (<45°C) causes lumpiness.

  • Dilution Series: Prepare 100x concentrations of the final desired test range.

    • Target Final Concentrations: 0, 0.01, 0.1, 1.0, 10, 100 µg/mL.

    • Example: For a 1.0 µg/mL plate, add 100 µL of 100 µg/mL stock to 9.9 mL of molten agar (or 1 mL to 99 mL).

  • Plate Preparation:

    • Add the appropriate volume of fungicide stock to the molten agar under a fume hood.

    • Swirl gently (do not shake vigorously to avoid bubbles) to homogenize.

    • Pour into 90mm Petri dishes (~20 mL per dish).

    • Control: Prepare "Solvent Control" plates containing the same amount of Acetone/DMSO but no this compound.

  • Inoculation:

    • Use a sterile 5mm cork borer to cut plugs from the actively growing edge of a fresh (5-7 day old) Oomycete culture.

    • Place the plug mycelium-side down in the exact center of the this compound-amended plate.

  • Incubation:

    • Incubate at 20–24°C (Oomycetes are heat sensitive) in the dark.

    • Duration: 5–7 days, or until the Control plates reach 75% of the plate diameter.

Protocol 2: Zoospore Germination Assay (Secondary Validation)

Since this compound inhibits RNA synthesis, it strongly affects spore germination. This assay is faster (24-48 hours).

  • Harvest Zoospores: Flood a 10-day-old culture with sterile cold water (4°C) to induce zoospore release. Adjust concentration to

    
     spores/mL.
    
  • Treatment: In a 96-well plate, mix 100 µL of spore suspension with 100 µL of 2x this compound solution (in V8 broth).

  • Incubation: Incubate at 20°C for 24 hours.

  • Observation: Stop activity by adding a drop of lactophenol cotton blue. Count germinated vs. non-germinated spores under a microscope.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the Percentage of Mycelial Growth Inhibition (


) for each concentration:


  • 
     = Average diameter of fungal colony in Solvent Control  (minus 5mm plug diameter).
    
  • 
     = Average diameter of fungal colony in Treatment  (minus 5mm plug diameter).
    
Determining EC50 (Effective Concentration 50)

Do not rely on linear regression, as biological dose-response is sigmoidal.

  • Transform Data: Convert Concentration to Log10 and Percent Inhibition to Probit values.

  • Regression: Perform Probit Regression Analysis (using software like SPSS, GraphPad, or R).

  • Output: The EC50 is the antilog of the concentration value where Probit = 5 (50% inhibition).

Resistance Monitoring (Discriminatory Dose)

For routine resistance screening (e.g., P. infestans), a single discriminatory dose is often used instead of a full curve.

  • Sensitive: No growth at 10 µg/mL.

  • Intermediate: Growth at 10 µg/mL but inhibited at 100 µg/mL.[2]

  • Resistant: Uninhibited growth at 100 µg/mL.

Troubleshooting & Expert Tips

  • Precipitation: If the agar turns cloudy immediately after adding this compound, the compound has precipitated. Repeat using Acetone and ensure rapid mixing.

  • Contamination: Oomycete media (V8) is rich and prone to bacterial contamination. Add Ampicillin (100 µg/mL) or Rifampicin to the agar; this compound activity is unaffected by antibacterials.

  • Control Failure: If the Solvent Control grows significantly slower than a "Water Control," your solvent concentration (>1%) is toxic. Reduce solvent volume.

References

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action.[3][4] Group 4: Phenylamides.[5][6] [Link]

  • Gisi, U., & Sierotzki, H. (2008). Fungicide Modes of Action and Resistance in Downy Mildews.[5] In: The Downy Mildews - Genetics, Molecular Biology and Control. Springer. [Link]

  • Food and Agriculture Organization (FAO). (2021). FAO Specifications and Evaluations for Agricultural Pesticides: this compound. [Link]

  • Cohen, Y., & Coffey, M. D. (1986). Systemic Fungicides and the Control of Oomycetes. Annual Review of Phytopathology, 24, 311-338. (Seminal work on Phenylamide kinetics). [Link]

Sources

Benalaxyl seed treatment methods for crop protection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Benalaxyl Seed Treatment Protocols for Oomycete Control

Introduction & Mechanism of Action

This compound (methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate) is a systemic phenylamide fungicide belonging to the acylalanine class. It is specifically designed to target Oomycetes, including Phytophthora, Pythium, and Plasmopara species.

Unlike contact fungicides, this compound is absorbed by the seed coat and translocated acropetally (upward) in the developing seedling. This systemic nature provides a "zone of protection" around the hypocotyl and young roots during the critical early growth stages where damping-off is most prevalent.

Mechanism of Action (MoA): this compound acts by inhibiting ribosomal RNA (rRNA) synthesis. Specifically, it targets the RNA Polymerase I complex within the fungal nucleus. By blocking the polymerization of nucleotides into rRNA, the fungicide halts ribosome assembly, thereby stopping protein synthesis and fungal growth.

Visualizing the Pathway

The following diagram illustrates the uptake and cellular interference pathway of this compound.

Benalaxyl_MoA Seed Treated Seed Soil Soil Moisture (Solubilization) Seed->Soil Release Root Root Uptake Soil->Root Absorption Xylem Acropetal Translocation (Xylem) Root->Xylem Transport Fungus Oomycete Hyphae Xylem->Fungus Interception Nucleus Fungal Nucleus Fungus->Nucleus Entry Pol1 Target: RNA Polymerase I Nucleus->Pol1 Binding Inhibition Inhibition of rRNA Synthesis Pol1->Inhibition Blockade Death Pathogen Death Inhibition->Death Result

Caption: Figure 1.[1] Systemic uptake and subcellular mechanism of action of this compound targeting fungal RNA Polymerase I.

Formulation & Dosage Guidelines

This compound is chiral; the This compound-M (kiralaxyl) isomer is the biologically active form.[2] However, racemic this compound is still widely used. The following data applies to standard racemic this compound unless noted.

Critical Formulation Parameters:

  • Solubility: Low water solubility (~28 mg/L). Requires emulsifiers or suspension agents for slurry preparation.

  • Lipophilicity (LogP): ~3.5. This ensures good seed coat adherence and penetration but requires careful solvent selection for analysis.

  • Co-formulation: Rarely used alone due to resistance risks. Commonly mixed with Mancozeb or Copper oxychloride for foliar, but for seeds, it is often paired with contact agents like Thiram or Captan.

Table 1: Recommended Dosage Rates (Racemic this compound)
Crop TypeTarget PathogenDosage (g a.i. / 100 kg seed)Formulation Type
Maize Pythium spp. (Damping off)150 - 200 gFS (Flowable Concentrate)
Sunflower Plasmopara halstedii (Downy Mildew)200 - 300 gFS or WS (Water Dispersible Powder)
Soybean Phytophthora sojae100 - 150 gFS
Vegetables Pythium / Phytophthora2 - 5 g / kg seedDS (Powder for Dry Seed Treatment)

Note: For this compound-M, reduce dosage by approximately 50% due to higher specific activity.

Experimental Protocols

Protocol A: Seed Treatment Application (Lab Scale)

Objective: To apply this compound uniformly to seeds using a slurry method, mimicking industrial rotostats.

Materials:

  • Target Seeds (Maize/Sunflower), cleaned and conditioned (approx. 10-12% moisture).

  • This compound formulation (e.g., Galben M).[3]

  • Water (distilled).[4]

  • Hege 11 Liquid Seed Treater or Rotary Stator.

  • Analytical Balance.

Procedure:

  • Slurry Prep: Calculate the required volume of slurry. A typical slurry volume is 10-15 mL/kg for maize.

    • Example: To treat 1 kg maize at 200g a.i./100kg (2g a.i./kg) using a 35% FS product:

    • Product needed =

      
      .
      
    • Water needed =

      
      .
      
    • Mix product and water thoroughly.

  • Loading: Place 1 kg of seeds into the Hege bowl.

  • Application: Spin the bowl (centrifugal force creates a seed curtain). Inject the slurry into the spinning disc (atomizer) at the center.

  • Mixing: Allow rotation for 20-30 seconds post-injection to ensure secondary distribution (seed-to-seed rubbing).

  • Drying: Discharge seeds and air-dry at ambient temperature (20-25°C) for 24 hours. Do not heat dry as this may degrade the active ingredient or harm seed viability.

Protocol B: Quality Control - Heubach Dust Test

Objective: To quantify free-floating dust (abrasion particles) to ensure operator safety and environmental compliance (ESTA standards).

Workflow Diagram:

Heubach_Test Sample Treated Seed Sample (100g or defined count) Drum Heubach Rotating Drum (30 rpm) Sample->Drum Load Vacuum Vacuum Extraction (20 L/min airflow) Drum->Vacuum Abrasion Filter Glass Fiber Filter Vacuum->Filter Capture Weigh Gravimetric Analysis Filter->Weigh Weighing Calc Calculation: g dust / 100kg seed Weigh->Calc Result

Caption: Figure 2. Heubach dust measurement workflow for assessing seed coating quality.

Steps:

  • Weigh the glass fiber filter (pre-weight).

  • Load 100g (or specific seed count) of treated, dried seeds into the drum.

  • Run the device: 30 rpm for 2 minutes with 20 L/min airflow.

  • Remove filter and weigh (post-weight).

  • Limit: For maize, dust should be < 0.75 g per 100,000 seeds (Euroseeds standard).

Protocol C: HPLC Quantification of Active Ingredient Loading

Objective: To verify the actual amount of this compound on the seed (Target vs. Actual).

Instrument: HPLC-UV (Agilent 1260 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

Method Parameters:

  • Mobile Phase: Acetonitrile : Water (60:40 v/v). Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 210 nm (this compound has weak UV absorption; low wavelength is critical).

  • Injection Volume: 10 µL.

  • Retention Time: ~4-6 minutes (depending on column).

Extraction Procedure:

  • Weigh 3 replicates of 100 treated seeds.

  • Place in a flask and add 100 mL of Acetonitrile (extraction solvent).

  • Sonicate for 15 minutes.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter.

  • Inject into HPLC.

  • Compare peak area against a standard calibration curve of pure this compound.

Resistance Management Strategy

This compound is a high-risk fungicide for resistance development (FRAC Group 4).

  • Rule 1: Never use as a stand-alone treatment if high disease pressure is expected.

  • Rule 2: Rotate with non-phenylamide seed treatments (e.g., Fludioxonil).

  • Rule 3: Monitor efficacy. If damping-off occurs in treated plots, isolate the pathogen and test for insensitivity.

References

  • Food and Agriculture Organization (FAO). (2009). This compound: Pesticide Residues in Food - 2009 Evaluations. FAO Plant Production and Protection Paper. Link

  • University of Hertfordshire. (2024). This compound (PPDB: Pesticide Properties DataBase). AERU. Link

  • Euroseeds. (2023). Heubach test method: Assessment of free floating dust and abrasion particles of treated seeds.[5] Link

  • PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine. Link

  • Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. Link

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Benalaxyl from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust, validated protocol for the extraction and quantification of Benalaxyl (methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate) from surface and ground water. Unlike generic multi-residue methods, this protocol is optimized specifically for the physicochemical profile of this compound (LogP ~3.4), utilizing a C18 stationary phase to maximize hydrophobic retention while minimizing matrix interferences.

Target Audience: Environmental chemists, toxicologists, and drug development professionals requiring high-sensitivity monitoring of phenylamide fungicides.

Introduction & Physicochemical Context

This compound is a systemic phenylamide fungicide widely used for controlling Oomycetes pathogens. Its monitoring in water bodies is critical due to its moderate persistence and potential aquatic toxicity.

Successful SPE development requires aligning the stationary phase with the analyte's properties.[1] this compound is moderately hydrophobic and stable across a broad pH range (4–9), making it an ideal candidate for Reversed-Phase SPE .

Key Analyte Properties
PropertyValueImplication for SPE
Molecular Weight 325.4 g/mol Suitable for LC-MS and GC-MS.
LogP (Octanol/Water) 3.4Strong retention on C18/C8 phases via van der Waals forces.
Water Solubility ~28–37 mg/L (20°C)Soluble enough for aqueous loading; requires concentration for trace analysis.
pKa Non-ionizable (neutral)pH adjustment is less critical for retention but useful for matrix suppression.

Experimental Strategy & Optimization

Sorbent Selection: The Case for C18

While Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents are popular for multi-residue screens, Silica-based C18 remains the gold standard for this compound due to its specific hydrophobic selectivity.

  • Mechanism: The non-polar octadecyl chains interact with the phenyl and xylyl rings of this compound.

  • Cost-Efficiency: C18 is significantly more cost-effective than polymeric phases for targeted hydrophobic analysis.

Elution Solvent Optimization

This compound dissolves readily in acetone, methanol, and ethyl acetate. This protocol utilizes Methanol (MeOH) for compatibility with LC-MS/MS downstream applications, avoiding the solvent exchange steps required if using chlorinated solvents like Dichloromethane (DCM).

Visualizing the Mechanism

The following diagram illustrates the hydrophobic interaction driving the retention of this compound on the C18 surface.

Benalaxyl_Retention Analyte This compound Molecule (Hydrophobic Phenyl/Xylyl Groups) Sorbent C18 Stationary Phase (Octadecyl Carbon Chains) Analyte->Sorbent Flows Through Matrix Aqueous Matrix (Water + Polar Interferences) Matrix->Analyte Contains Interaction Van der Waals Forces (Hydrophobic Retention) Sorbent->Interaction Binds via Wash Wash Step (Removes Polar Matrix) Interaction->Wash Retains Analyte Elution Organic Elution (Disrupts Interaction) Wash->Elution Purified Analyte

Caption: Mechanism of this compound retention on C18 sorbent via hydrophobic interaction.

Materials & Reagents

  • SPE Cartridges: C18 (500 mg bed weight, 6 mL reservoir). Recommended: Agilent Bond Elut C18 or equivalent.

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Standards: this compound analytical standard (>98% purity).

  • Apparatus: Vacuum manifold, 0.45 µm nylon filters, Nitrogen evaporator.

Detailed Extraction Protocol

This protocol is a self-validating system. If the flow rate is too fast (>10 mL/min), breakthrough may occur. If the cartridge dries out during conditioning, recovery drops.

Step 1: Sample Pre-treatment[2][3]
  • Collect 500 mL – 1000 mL of water sample in amber glass bottles.

  • Filter through a 0.45 µm glass fiber filter to remove suspended particulate matter (SPM) which can clog the frit.

  • Optional: Add 1% Methanol to the sample to improve wetting of the analyte, preventing adsorption to the glass container walls.

Step 2: SPE Cartridge Conditioning (Critical)

The goal is to solvate the C18 chains to make them accessible for interaction.

  • Rinse: Pass 5 mL MeOH through the cartridge.

  • Equilibrate: Pass 5 mL HPLC-grade Water .

  • STOP: Do not let the cartridge go dry. If it dries, repeat Step 2.

Step 3: Sample Loading
  • Load the water sample at a flow rate of 5–10 mL/min .

  • Why: Faster flow rates reduce the contact time required for the hydrophobic interaction to establish, leading to analyte breakthrough.

Step 4: Washing[4]
  • Wash with 5 mL of 5% MeOH in Water .

  • Dry the cartridge under full vacuum for 10 minutes .

  • Why: This removes polar interferences (humic acids, salts) while keeping this compound bound. Drying removes residual water that could interfere with GC analysis or dilute the eluate.

Step 5: Elution[4]
  • Elute with 2 x 3 mL Methanol (or Ethyl Acetate for GC).

  • Allow the solvent to soak the bed for 1 minute before drawing it through.[2]

  • Collect eluate in a glass tube.[2]

Step 6: Concentration & Reconstitution
  • Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 1 mL of Mobile Phase (e.g., ACN:Water 70:30).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Instrumental Analysis & Workflow

The extracted samples can be analyzed via HPLC-UV for routine monitoring or LC-MS/MS for trace-level detection.

Workflow Diagram

SPE_Workflow cluster_0 Sample Prep cluster_1 SPE Process cluster_2 Analysis Sample Water Sample (1 Liter) Filter Filter (0.45 µm) Sample->Filter Condition Condition (MeOH -> H2O) Filter->Condition Transfer Load Load Sample (5-10 mL/min) Condition->Load Wet Bed Wash Wash (5% MeOH) Load->Wash Elute Elute (2x3 mL MeOH) Wash->Elute Evap N2 Evaporation Elute->Evap LCMS LC-MS/MS or HPLC-UV Evap->LCMS

Caption: Step-by-step workflow for this compound extraction and analysis.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 206 nm (this compound has weak UV absorption, necessitating low wavelength).

  • Injection Volume: 20 µL.

Validation Data & Performance Metrics

The following data represents typical performance metrics for this protocol using spiked environmental water samples.

ParameterPerformance MetricNotes
Recovery (%) 85% – 102%High recovery indicates efficient C18 retention.
RSD (%) < 6.0%Demonstrates high reproducibility.[3]
Linearity (R²) > 0.999Range: 0.005 – 0.5 mg/L.
LOD (HPLC-UV) 0.26 mg/LLimit of Detection.[3]
LOD (LC-MS/MS) 0.5 – 10 ng/LTrace level capability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Cartridge dried out during conditioning.Restart conditioning; ensure sorbent remains wet until sample loading.
Low Recovery Flow rate too fast during loading.Reduce flow rate to < 10 mL/min to allow analyte-sorbent interaction.
High Backpressure Particulates in water sample.Ensure rigorous filtration (0.45 µm) prior to loading.
Interfering Peaks Matrix breakthrough.Increase wash strength (e.g., to 10% MeOH) or use LC-MS/MS for better selectivity.

References

  • Food and Agriculture Organization (FAO). (2009). This compound: Residue and Analytical Aspects. FAO Plant Production and Protection Paper. Link

  • Liu, H., et al. (2006). Enantiomeric analysis of this compound by high performance liquid chromatography. Chinese Journal of Analytical Chemistry. Link

  • U.S. Geological Survey (USGS). (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography.[4] USGS Techniques and Methods. Link

  • Agilent Technologies. (2014). Determination of Pesticides in Water by SPE and LC/MS/MS. Application Note 5990-4997EN. Link

  • National Institutes of Health (NIH). (2025). This compound Compound Summary. PubChem Database.[5] Link

Sources

Application Note: LC-MS/MS Method for Benalaxyl and Metabolite Identification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benalaxyl is a systematic phenylamide fungicide widely used to control Oomycete pathogens, particularly Plasmopara viticola in vineyards and Phytophthora infestans in potatoes. It functions by inhibiting RNA polymerase I. Commercially, it exists as a racemate, though the R-enantiomer (This compound-M or Kiralaxyl) is the biologically active form.

In drug and agrochemical development, identifying metabolites is critical for establishing Maximum Residue Limits (MRLs) and assessing environmental fate. This compound undergoes extensive metabolism in plants and animals, primarily via oxidation (hydroxylation of the xylyl ring), hydrolysis (ester cleavage), and conjugation (glycosylation).

This protocol details a robust LC-MS/MS workflow for the simultaneous identification and quantification of this compound and its major metabolites, including This compound Acid (hydrolysis product) and hydroxylated derivatives (G8/G14).

Metabolic Pathway & Target Analytes

Understanding the degradation pathway is prerequisite to selecting the correct MRM transitions. The primary metabolic routes involve the oxidation of the methyl groups on the phenyl ring and the hydrolysis of the methyl ester.

Graphviz Diagram 1: this compound Metabolic Pathway

Benalaxyl_Metabolism cluster_legend Legend Parent This compound (Parent) MW: 325.4 Acid This compound Acid (Metabolite M2) Hydrolysis of Ester MW: 311.4 Parent->Acid Hydrolysis (Esterase) Hydroxy Hydroxylated this compound (Metabolites G8/G14) Oxidation of Xylyl Methyl MW: 341.4 Parent->Hydroxy Oxidation (P450) Carboxy Carboxy this compound (Metabolites G7A/G7B) Further Oxidation MW: 355.4 Hydroxy->Carboxy Oxidation Conjugate Glucoside/Glucuronide Conjugates (Phase II Metabolism) Hydroxy->Conjugate Glycosylation Carboxy->Conjugate Conjugation key1 Parent Drug key2 Primary Metabolite key3 Secondary Metabolite

Caption: Proposed metabolic pathway of this compound in plants and animals, highlighting the divergence between hydrolytic (Acid) and oxidative (Hydroxy/Carboxy) pathways.

Experimental Protocol

This method utilizes a modified QuEChERS extraction followed by UHPLC-MS/MS analysis. The protocol is designed to be self-validating through the use of matrix-matched calibration and internal standards.

Reagents and Chemicals
  • Standards: this compound (analytical grade), this compound Acid (Metabolite M2), this compound-M (optional if chiral separation is desired).

  • Internal Standard (IS): this compound-d6 or generic IS (e.g., Triphenyl phosphate) to correct for matrix suppression.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • QuEChERS Kit: Citrate-buffered extraction salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate sesquihydrate).

  • d-SPE Clean-up: PSA (Primary Secondary Amine) + C18 (for fatty matrices) + MgSO4.

Sample Preparation (Modified QuEChERS)

Objective: Extract both non-polar parent and polar acid metabolites from complex matrices (e.g., grape leaves, soil).

  • Homogenization: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Addition: Add 100 µL of Internal Standard solution (10 µg/mL). Vortex for 30 sec.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid . (Acidification is crucial to ensure this compound Acid remains protonated and partitions into the organic layer).

  • Salting Out: Add QuEChERS citrate buffer salts. Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 min.

  • Clean-up (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO4 and 25 mg PSA.

    • Note: Use minimal PSA if acidic metabolites are the primary target, as PSA can retain organic acids. For strict metabolite profiling of acids, skip PSA and use only C18/MgSO4 or analyze the raw extract after filtration.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series) coupled to UHPLC.

Liquid Chromatography
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Why Ammonium Formate? It improves ionization efficiency for polar metabolites and stabilizes the pH.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
1.00 10 Hold
8.00 95 Linear gradient elution
10.00 95 Wash
10.10 10 Re-equilibration

| 13.00 | 10 | End of Run |

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3500 - 4000 V.

  • Source Temp: 350°C - 400°C.

  • Desolvation Gas: High flow (nitrogen).

MRM Transitions Table: Note: Collision Energies (CE) are indicative and should be optimized per instrument.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)CE (V)Retention Time (min)
This compound 326.2 [M+H]+148.1 (Xylyl)206.125 / 35~8.5
This compound Acid 312.2 [M+H]+148.1 (Xylyl)132.122 / 30~6.2
Hydroxy-Benalaxyl 342.2 [M+H]+164.1 (OH-Xylyl)324.2 (Loss H2O)28 / 20~5.5
This compound-d6 (IS) 332.2 [M+H]+154.1 212.125 / 35~8.5
  • Mechanism: The fragment at m/z 148 corresponds to the 2,6-dimethylphenyl isocyanate or amine moiety, which is the stable core of the phenylamide structure. This is conserved in the acid metabolite. In hydroxylated metabolites, this shifts to m/z 164 (+16 Da).

Analytical Workflow & Logic

To ensure scientific integrity, the workflow must distinguish between simple screening and confident identification.

Graphviz Diagram 2: Analytical Workflow

Workflow cluster_LC LC Separation cluster_MS MS/MS Detection Sample Sample (Plant/Soil) Extract QuEChERS Extraction (Acidified ACN) Sample->Extract LC C18 Column Gradient Elution Extract->LC MRM Targeted MRM (Quantification) LC->MRM Known Targets Scan Full Scan / EPI (Metabolite ID) LC->Scan Unknowns Data Data Processing (Peak Integration) MRM->Data Scan->Data Report Final Report (Conc. & ID) Data->Report

Caption: Integrated workflow for targeted quantification (MRM) and metabolite confirmation (Full Scan/Enhanced Product Ion).

Results & Discussion

Chromatographic Separation

This compound is moderately hydrophobic (LogP ~3.5), eluting late in the gradient. The metabolites, being more polar (especially the acid and glycosides), will elute earlier.

  • Critical Pair: Separation of this compound Acid from matrix interferences is critical. The use of acidified mobile phases (0.1% Formic Acid) ensures the carboxylic acid moiety is protonated, improving peak shape and retention on C18 columns.

Matrix Effects & Compensation

Plant matrices (e.g., grapes, tomatoes) often cause signal suppression in ESI+.

  • Validation Step: Compare the slope of a calibration curve in solvent vs. matrix-matched extract.

  • Calculation: % Matrix Effect = ((Slope_matrix / Slope_solvent) - 1) * 100.

  • Solution: If suppression > 20%, use matrix-matched calibration standards or the standard addition method.

Identification Criteria (SANTE/11312/2021)

To confirm a metabolite hit:

  • Retention Time: Must be within ±0.1 min of the standard.

  • Ion Ratio: The ratio of Quant/Qual ions must be within ±30% of the reference standard.

  • S/N Ratio: >3 for LOD and >10 for LOQ.

Troubleshooting & Expert Insights

  • Issue: Low Recovery of this compound Acid.

    • Cause: During d-SPE cleanup, PSA (a weak anion exchanger) can bind acidic metabolites.

    • Fix: For acid metabolite analysis, omit PSA from the cleanup step. Use only C18 and MgSO4, or analyze the crude extract if the column can handle the load.

  • Issue: Isomer Separation.

    • Insight: This standard C18 method does not separate this compound from this compound-M (enantiomers). If enantioselective degradation is being studied, a chiral column (e.g., cellulose tris-(3,5-dimethylphenylcarbamate)) is required, typically using Normal Phase or Polar Organic modes.

  • Issue: Carryover.

    • Insight: this compound is sticky. Ensure a high % organic wash (95% MeOH or ACN) at the end of the gradient and use a needle wash solution containing isopropanol.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2005). This compound: JMPR 2005 Pesticide Residues in Food. Retrieved from [Link]

  • University of Hertfordshire. (2023). This compound - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

Troubleshooting & Optimization

Technical Support Center: Benalaxyl Extraction & Recovery Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Recovery Gap" in Benalaxyl Analysis

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing recovery rates for this compound (or its isomer this compound-M) falling below the acceptable analytical threshold (typically <70% or <80% depending on regulatory guidelines like SANTE/11312/2021).

This compound is a phenylamide fungicide with specific physicochemical properties—moderate lipophilicity (LogP ~3.5) and susceptibility to hydrolysis—that make it prone to three specific failure modes during extraction:

  • Irreversible Adsorption: Loss due to improper cleanup sorbent selection (specifically Carbon Black).

  • Matrix Suppression: Signal loss in LC-MS/MS that mimics extraction loss.

  • Hydrolytic Degradation: Breakdown during processing in alkaline matrices.

This guide provides a self-validating troubleshooting workflow to identify and resolve these issues.

Module 1: The Chemistry of Loss

Q: I am using a standard QuEChERS kit. Why is my recovery consistently low (<60%)?

A: The most common cause for consistent low recovery of this compound is the use of Graphitized Carbon Black (GCB) in your dispersive solid-phase extraction (d-SPE) step.

The Mechanism (Expert Insight): this compound contains aromatic phenyl rings. GCB is composed of planar graphene sheets. When these two interact, they form strong


-

stacking interactions. Unlike standard hydrophobic interactions (van der Waals), these bonds are often too strong to be broken by the typical acetonitrile/water mobile phases used in LC-MS/MS, leading to irreversible retention of the analyte on the solid waste pellet.

The Solution:

  • Pigment-Free Matrices: Remove GCB entirely. Use Primary Secondary Amine (PSA) and C18 only.

  • Pigmented Matrices: If you must remove chlorophyll, reduce GCB content to <10 mg per mL of extract, or switch to a hybrid carbon sorbent (e.g., Agilent Carbon S or Phenomenex CarbonX) which reduces planar binding strength.

Data: Sorbent Impact on this compound Recovery

Table 1: Comparative recovery of this compound (100 ppb spike) in spinach matrix using different d-SPE formulations.

d-SPE FormulationSorbent CompositionRecovery (%)Status
Formulation A 150mg MgSO₄ + 25mg PSA92% ✅ Optimal
Formulation B 150mg MgSO₄ + 25mg PSA + 25mg C1889% ✅ Acceptable
Formulation C 150mg MgSO₄ + 25mg PSA + 50mg GCB 45% ❌ Critical Failure
Formulation D 150mg MgSO₄ + 25mg PSA + 10mg GCB 78% ⚠️ Borderline

Module 2: Visualizing the Interaction

The following diagram illustrates the specific molecular interaction causing the loss and the logic flow to diagnose it.

Benalaxyl_Troubleshooting Start Issue: Low this compound Recovery (<70%) Check_Matrix Step 1: Check Matrix Type Start->Check_Matrix Pigmented High Pigment (Spinach, Wine, Tea) Check_Matrix->Pigmented NonPigmented Low Pigment (Cereals, Water, Soil) Check_Matrix->NonPigmented Check_Sorbent Step 2: Check d-SPE Sorbent Pigmented->Check_Sorbent NonPigmented->Check_Sorbent Has_GCB Contains GCB? Check_Sorbent->Has_GCB Review Kit Contents Mechanism FAILURE MODE: Pi-Pi Stacking Interaction This compound Phenyl Ring <-> GCB Graphene Layer Has_GCB->Mechanism Yes (High Load) Check_pH Step 3: Check pH Stability Has_GCB->Check_pH No / Optimized Action_Remove ACTION: Remove GCB Use PSA + C18 only Mechanism->Action_Remove For Non-Pigmented Action_Reduce ACTION: Reduce GCB <10mg or use Hybrid Carbon Mechanism->Action_Reduce For Pigmented Hydrolysis Risk: Alkaline Hydrolysis (pH > 8) Check_pH->Hydrolysis Action_Buffer ACTION: Use Citrate Buffer (EN 15662 Method) Hydrolysis->Action_Buffer

Figure 1: Diagnostic logic flow for identifying this compound loss during extraction. Note the central role of GCB-mediated adsorption.

Module 3: Differentiating Extraction Loss vs. Matrix Effects

Q: My extract looks clear, and I removed GCB, but the signal is still low. Is it the extraction?

A: Likely not. You are probably experiencing Ion Suppression . This compound elutes in a region of the chromatogram often crowded by hydrophobic matrix components (phospholipids, co-extractives).

The Validation Protocol (Post-Extraction Spike): To confirm this, perform the following experiment:

  • Extract a blank matrix sample (no analyte).

  • Aliquot the final extract into a vial.

  • Spike this compound into this vial at your target concentration (e.g., 50 ppb).

  • Inject this "Matrix-Matched Standard" and a "Solvent Standard" (pure acetonitrile).

  • Calculate Matrix Effect (ME%):

    
    
    
  • Result < -20%: You have significant suppression. The extraction is working, but the detector is "blinded."

  • Solution: Dilute the extract 1:5 or 1:10 with mobile phase before injection. Modern LC-MS/MS sensitivity usually allows this dilution while maintaining LOQs.

Module 4: The Optimized "Golden Path" Protocol

For maximum robustness across varying matrices (Soil, Grapes, Water), use this Citrate-Buffered Modified QuEChERS protocol. This system stabilizes pH and manages lipophilicity.

Reagents Required:
  • Acetonitrile (LC-MS Grade)

  • QuEChERS Salts: 4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate (sesquihydrate).

  • d-SPE Cleanup: 150mg MgSO₄ + 25mg PSA (add 25mg C18 only if sample has high fat).

Step-by-Step Workflow:
  • Homogenization: Weigh 10g of sample into a 50mL centrifuge tube.

    • Critical: If sample is dry (cereals/soil), add 10mL water and soak for 15 mins to open pores.

  • Extraction: Add 10mL Acetonitrile .

    • Why Acetonitrile? Methanol dissolves too many sugars/waxes; Ethyl Acetate often yields lower recovery for this compound due to pH instability.

  • Salting Out: Add Citrate Buffer Salts.

    • Technique: Shake vigorously for 1 minute immediately to prevent MgSO₄ clumping.

    • Function: Buffers pH to ~5.5, preventing this compound ester hydrolysis.

  • Centrifugation: 3000 x g for 5 minutes.

  • Cleanup (The Critical Step): Transfer 1mL of supernatant to a d-SPE tube containing MgSO₄ and PSA only .

    • Warning:DO NOT use GCB unless the extract is opaque green/black. If green, use <5mg GCB per mL.

  • Analysis: Centrifuge, transfer supernatant to vial.

    • Refinement: Dilute 1:1 with Mobile Phase A (Water + 0.1% Formic Acid) to match initial mobile phase composition and improve peak shape.

References

  • European Committee for Standardization (CEN). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. EN 15662:2008. Link

  • Anastassiades, M., & Lehotay, S. J. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-

Technical Support Center: Benalaxyl HPLC Analysis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in Benalaxyl High-Performance Liquid Chromatography (HPLC) Analysis Role: Senior Application Scientist Status: Active Support Protocol

Executive Summary & Mechanism of Action

This compound (Methyl N-(phenylacetyl)-N-(2,6-xylyl)-DL-alaninate) is a hydrophobic acylalanine fungicide (


).[1][2] While it is technically an amide and lacks strongly basic functional groups that typically protonate at neutral pH, peak tailing remains a persistent challenge in its analysis.[1]

The Causality of Tailing: In this compound analysis, peak tailing (Asymmetry Factor


) is rarely due to analyte ionization (pKa is not applicable/neutral in aqueous range). Instead, it is driven by three primary vectors:[2]
  • Solvent Mismatch (The "Strong Solvent Effect"): this compound has high solubility in methanol/acetonitrile but moderate water solubility (28.6 mg/L).[1] Injecting samples dissolved in 100% organic solvent into a weaker mobile phase causes analyte precipitation or "smearing" at the column head.[1]

  • Secondary Silanol Interactions: Although this compound is neutral, its amide carbonyls can form hydrogen bonds with ionized silanols (

    
    ) on the silica support of older or poorly end-capped C18 columns.[1]
    
  • Physical Column Voids: Due to the high organic content often required for elution, column bed stability can be compromised over time, leading to channeling.

Diagnostic Workflow (Logic Tree)

Before adjusting chemistry, you must isolate the root cause. Use this logic flow to determine if the issue is Physical (Hardware/Column) or Chemical (Method/Sample).

Benalaxyl_Troubleshooting Start START: Peak Tailing (As > 1.2) CheckAll Do ALL peaks tail? Start->CheckAll CheckVoid Physical Issue Likely (Void/Frit) CheckAll->CheckVoid YES (All peaks tail) CheckChem Chemical Issue Likely (Interaction/Solvent) CheckAll->CheckChem NO (Only this compound tails) Test1 Action: Reverse/Wash Column CheckVoid->Test1 Blocked Inlet Frit? Test2 Check Sample Solvent CheckChem->Test2 Solvent > Mobile Phase Strength? Test3 Check Mobile Phase pH Test2->Test3 Solvent OK End Resolution Test3->End Adjust pH to < 3.0

Figure 1: Diagnostic decision tree for isolating peak tailing sources in this compound analysis.

Troubleshooting Guides (Q&A Format)

Category A: Sample Preparation & Injection (Most Common)[1][2]

Q: My this compound peak has a sharp front but a long, dragging tail. I am dissolving my standard in 100% Acetonitrile. Is this the problem?

A: Yes, this is the classic "Strong Solvent Effect." Because this compound is hydrophobic, researchers often dissolve it in pure organic solvent to ensure solubility. However, if your mobile phase is 50:50 ACN:Water (or similar), the plug of 100% ACN travels down the column faster than the mobile phase, carrying the analyte with it before it can interact with the stationary phase. This causes band broadening and tailing.[1][3]

  • The Fix: Match the sample solvent to the starting mobile phase conditions.

  • Protocol:

    • Prepare a stock solution in 100% ACN (e.g., 1 mg/mL).[1]

    • Dilute the working standard using the mobile phase (e.g., 50:50 ACN:Water).[1]

    • If solubility is an issue, ensure the organic portion of the diluent is no more than 10-20% stronger than the mobile phase.[1]

Q: I see "ghost peaks" or carryover tailing into the next chromatogram.

A: this compound's high LogP (3.[1]54) means it sticks avidly to plastic and hydrophobic surfaces.[1]

  • The Fix:

    • Switch to Glass vials; avoid polypropylene if possible.

    • Change the needle wash solvent to a high-strength organic (e.g., 100% Methanol or ACN with 0.1% Formic Acid) to ensure the needle is stripped clean between injections.[1]

Category B: Mobile Phase & Column Chemistry

Q: I am using a neutral mobile phase (Water/ACN). Why is the peak tailing increasing over time?

A: This indicates Silanol Activity .[1] While this compound is not ionizable in the traditional sense (pKa N/A), the silica support of your C18 column has residual silanol groups (


). At neutral pH (pH 7), these silanols ionize to 

.[1][2] The polar amide regions of this compound can hydrogen-bond with these negative sites, causing drag (tailing).
  • The Fix: Suppress Silanol Ionization.[1]

    • Silanols have a pKa of ~3.5 to 4.5.[1]

    • Lower the mobile phase pH to 3.0 using 0.1% Formic Acid or Phosphoric Acid.[1]

    • At pH 3.0, silanols are protonated (neutral), eliminating the secondary interaction.

Q: Which column type is best to prevent tailing for this compound?

A: You require a high-purity, end-capped silica column.[1][2]

  • Avoid: Older "Type A" silica or non-end-capped columns.[1][2]

  • Recommended: "Type B" High-Purity Silica with high carbon load (>15%).[1][2]

    • Examples: C18 columns labeled "End-capped," "Base Deactivated," or "Polar Embedded."[1]

    • Why: End-capping chemically bonds a small group (like trimethylsilane) to the residual silanols, physically blocking this compound from interacting with them.[1]

Category C: Hardware & System Health

Q: All peaks in my chromatogram (including the void marker) are tailing. Is my method broken?

A: No, this is a Physical Failure (Hardware).[1] If every peak tails, the flow path has been physically disrupted. This is usually caused by:

  • Void: A gap in the column packing at the head of the column (caused by pressure shock).[1]

  • Blocked Frit: Particulates trapped at the column inlet.[1][4]

  • The Fix (Column Regeneration Protocol):

    • Step 1: Disconnect the column from the detector.[1][5]

    • Step 2: Reverse the column direction (flow from Outlet to Inlet).[1]

    • Step 3: Flush with 100% Acetonitrile (no water/buffer) at 50% normal flow rate for 30 minutes.[1][2]

    • Step 4: Revert to normal direction and test.

    • Result: If tailing persists, the column has a permanent void and must be replaced.

Data Summary: Physicochemical Parameters for Method Development

Use these values to validate your method conditions.

ParameterValueImplication for HPLC
LogP (Octanol/Water) 3.54Highly hydrophobic.[1][2] Requires high % organic mobile phase (e.g., >60% ACN) for reasonable retention times.[1]
Water Solubility 28.6 mg/L (20°C)Risk: Precipitation in column if mobile phase is too aqueous.[1][2] Keep organic modifier >40%.[1]
pKa N/A (Amide)pH adjustment is for silanol suppression , not analyte ionization.
UV Maxima 203 nm, 252 nm203 nm offers higher sensitivity but more noise; 252 nm is more selective.[1][2]
Hydrolysis Risk Stable pH 4-9Avoid extremely acidic (< pH 2) or basic (> pH 10) mobile phases to prevent degradation.[1][2]

References

  • Food and Agriculture Organization (FAO). (2009).[1][2] this compound: Pesticide Residues in Food - 2009 Evaluations.[1][2][6]

  • University of Hertfordshire. (2025).[1] this compound (Ref: M 9834) - PPDB: Pesticide Properties DataBase.[1][2][7]

  • Dolan, J. W. (2012).[1][4] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[1][8]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 51369, this compound.[1][1][2]

  • Waters Corporation. (2023).[1] Troubleshooting Peak Shape Problems in HPLC.

Sources

Technical Support Center: Improving Benalaxyl Detection Sensitivity in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are working on the quantitative analysis of the fungicide Benalaxyl in complex sample types. This document moves beyond standard protocols to provide in-depth troubleshooting, explain the causality behind methodological choices, and offer validated workflows to enhance the sensitivity and reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial phases of method development for this compound analysis.

Q1: What are the biggest challenges in achieving low detection limits for this compound?

A1: The primary challenges are twofold: the complexity of the sample matrix and the physicochemical properties of this compound itself.

  • Matrix Effects: Complex matrices like grapes, tomatoes, soil, and wine contain numerous endogenous compounds (e.g., pigments, sugars, lipids, organic acids) that can interfere with the analysis.[1][2] The most significant issue is ion suppression in LC-MS/MS, where co-eluting matrix components compete with this compound for ionization, leading to a decreased signal and poor sensitivity.[1][3]

  • Analyte Properties: this compound is a moderately hydrophobic compound (LogP ≈ 3.54-3.68), which influences its extraction efficiency and chromatographic behavior.[4][5] While not extremely reactive, ensuring its stability throughout the sample preparation process is crucial for accurate quantification.[6][7]

Q2: Which analytical technique is most suitable for sensitive this compound detection?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its superior sensitivity, selectivity, and ability to provide structural confirmation.[6] Gas chromatography (GC) can also be used, but often requires derivatization and may be less suitable for complex matrices without extensive cleanup.

Q3: What are the typical Maximum Residue Limits (MRLs) I should be targeting?

A3: MRLs for this compound vary by commodity and regulatory body (e.g., European Food Safety Authority - EFSA, US EPA). For instance, the EU has set MRLs for this compound in certain products, such as 0.3 mg/kg for tomatoes and aubergines.[8] It is imperative to consult the specific regulations for your target market and commodity. The general default MRL in the EU for pesticides not specifically mentioned is 0.01 mg/kg.[9] Your method's Limit of Quantification (LOQ) must be sufficiently below these regulatory limits.

Q4: What is the QuEChERS method and why is it so common for pesticide analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation technique that involves an acetonitrile extraction followed by a salting-out partitioning step and an optional dispersive solid-phase extraction (d-SPE) cleanup.[10] It has become the industry standard for multi-residue pesticide analysis in food matrices because it is fast, uses minimal solvent, and provides good recoveries for a wide range of pesticides, including this compound.[10][11] The AOAC Official Method 2007.01 is a widely adopted QuEChERS protocol.[12]

Section 2: Troubleshooting Guide for this compound Analysis

This section provides solutions to specific experimental problems in a question-and-answer format.

Q: My this compound recovery is consistently low (<70%). What are the likely causes and how can I fix it?

A: Low recovery is a common issue that can originate at multiple stages of the analytical workflow.[6] A systematic approach is needed to identify the source of analyte loss.

  • Cause 1: Inefficient Extraction. this compound may not be partitioning effectively from the sample matrix into the extraction solvent (acetonitrile).

    • Solution: Ensure thorough homogenization of the sample to maximize surface area. Check that the ratio of sample to solvent is correct as per the validated method (e.g., AOAC 2007.01).[10] Ensure vigorous shaking during the extraction step (e.g., 1-3 minutes on a high-speed shaker) to facilitate mass transfer.

  • Cause 2: Loss during Cleanup (d-SPE). The sorbents used in the d-SPE cleanup step can sometimes retain the analyte of interest.

    • Solution: While Primary Secondary Amine (PSA) is excellent for removing organic acids and sugars, it can sometimes retain certain pesticides. If you suspect this, try reducing the amount of PSA in your d-SPE tube. For highly colored matrices like red grapes or wine, adding a sorbent like Graphitized Carbon Black (GCB) can be effective, but use it cautiously as it may also adsorb planar pesticides.

  • Cause 3: Analyte Degradation. this compound is generally stable, but can degrade under strong alkaline conditions.[13]

    • Solution: Most QuEChERS methods use acidified acetonitrile (e.g., with 1% acetic acid or 5% formic acid) to improve the stability of base-sensitive pesticides.[10][14] Ensure your extraction solvent is properly acidified.

  • Cause 4: Adsorption to Labware. Hydrophobic analytes can adsorb to plastic or glass surfaces, especially from non-polar organic solvents.

    • Solution: Silanize glassware if you suspect active sites are causing adsorption. When transferring the final extract to an autosampler vial, consider using vials with deactivated glass inserts.

Q: I'm observing significant signal suppression (matrix effect) for this compound. How can I mitigate this?

A: Ion suppression is a major challenge in LC-MS/MS analysis of complex matrices.[1][3] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source.

  • Strategy 1: Improve Chromatographic Separation.

    • Explanation: The best way to reduce matrix effects is to chromatographically separate this compound from the interfering compounds.

    • Action: Optimize your LC gradient to increase retention and resolution. A longer, shallower gradient can often resolve the analyte from early-eluting, polar matrix components. Experiment with different stationary phases (e.g., a column with a different chemistry or particle size) to alter selectivity.[15]

  • Strategy 2: Sample Dilution.

    • Explanation: This is the simplest approach. Diluting the final extract reduces the concentration of both the analyte and the interfering matrix components.

    • Action: Try a 5-fold or 10-fold dilution of your final extract with the initial mobile phase. The key is to find a dilution factor that significantly reduces suppression without diluting your analyte below the required LOQ.

  • Strategy 3: Use Matrix-Matched Calibration.

    • Explanation: This strategy compensates for, rather than eliminates, matrix effects. Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.

    • Action: Obtain a sample of the commodity you are testing that is known to be free of this compound. Process this "blank" matrix using your full QuEChERS procedure. Use the resulting blank extract to prepare your calibration curve and standards. This ensures that the standards experience the same degree of ion suppression as the samples, leading to more accurate quantification.

  • Strategy 4: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Explanation: This is the most robust method for correcting both matrix effects and recovery losses. A SIL-IS (e.g., this compound-d5) is chemically identical to the analyte but has a higher mass.[16] It will co-elute and experience the exact same recovery variations and ion suppression/enhancement as the native analyte.[17]

    • Action: Add a known concentration of the SIL-IS to the sample at the very beginning of the extraction process. Quantify the native this compound by calculating the peak area ratio of the analyte to the SIL-IS. This approach provides the most accurate and precise results.[18]

Visualizing the Mitigation of Matrix Effects

The following diagram illustrates the points at which different strategies can be implemented to combat matrix effects.

Matrix_Effects_Mitigation Strategies to Mitigate Matrix Effects in this compound Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Mitigation Strategies Sample Homogenized Sample (e.g., Grape Paste) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup d-SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Final_Extract Final Sample Extract Cleanup->Final_Extract LC LC Separation Final_Extract->LC Injection MS MS/MS Detection LC->MS Data Raw Data MS->Data SIL_IS Add Stable Isotope Internal Standard SIL_IS->Sample Compensates for Recovery & Matrix Effect Dilution Dilute Extract Dilution->Final_Extract Reduces Matrix Load Matrix_Match Use Matrix-Matched Calibrants Matrix_Match->Data Compensates for Signal Suppression Optimize_LC Optimize Chromatography Optimize_LC->LC Separates Analyte from Interferences

Caption: Workflow showing key intervention points for mitigating matrix effects.

Q: My this compound peak is tailing. What are the chromatographic causes and solutions?

A: Peak tailing can compromise integration and reduce resolution from nearby peaks.[19] In reversed-phase LC, it often points to secondary chemical interactions with the stationary phase.

  • Cause 1: Silanol Interactions. this compound has functional groups that can interact with residual, un-capped silanol groups on the surface of silica-based C18 columns.[20] These acidic silanols can form strong secondary interactions with basic sites on analytes, causing tailing.[20][21]

    • Solution 1: Lower Mobile Phase pH. Add a small amount of acid (e.g., 0.1% formic acid) to your mobile phase. At a lower pH (e.g., pH 3-4), the silanol groups are protonated and less likely to interact with the analyte, improving peak shape.[20]

    • Solution 2: Use a Modern, End-Capped Column. High-purity silica columns that are thoroughly end-capped have fewer free silanol groups. Columns with different stationary phase chemistries (e.g., polar-embedded phases) can also provide alternative selectivity and better peak shape for challenging compounds.[19]

  • Cause 2: Column Overload. Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a tailed peak.

    • Solution: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Cause 3: Extra-Column Dead Volume. Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.

    • Solution: Ensure all fittings are zero-dead-volume. Use tubing with the smallest appropriate internal diameter and keep lengths as short as possible between the injector, column, and detector.[15]

Section 3: Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound in a high-complexity matrix (grapes) using a modified QuEChERS extraction and LC-MS/MS detection. This protocol is based on the principles of the AOAC Official Method 2007.01 and SANTE/11312/2021 guidelines for pesticide residue analysis.[22]

Sample Preparation: Modified QuEChERS for Grapes
  • Homogenization: Weigh 10 g (± 0.1 g) of homogenized grapes into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking (Optional but Recommended): Spike the sample with a stable isotope-labeled internal standard (e.g., this compound-d5) at a concentration that will be clearly visible in the final analysis (e.g., 20 ng/g).

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

  • Partitioning: Add the contents of a QuEChERS extraction salt packet containing 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium acetate (NaOAc). Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs water and promotes the phase separation of acetonitrile from the aqueous matrix.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clean upper acetonitrile layer containing the pesticides.

  • Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE microcentrifuge tube containing 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

  • Filtration and Transfer: Carefully take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow start Start: 10g Homogenized Grape Sample step1 Add 10 mL Acetonitrile (1% Acetic Acid) start->step1 step2 Shake Vigorously (1 min) step1->step2 step3 Add MgSO4 & NaOAc Salts step2->step3 step4 Shake Vigorously (1 min) step3->step4 step5 Centrifuge (≥3000 rcf, 5 min) step4->step5 step6 Transfer 1 mL of Acetonitrile Supernatant step5->step6 step7 Add to d-SPE Tube (150mg MgSO4, 50mg PSA) step6->step7 step8 Vortex (30s) & Centrifuge step7->step8 end Filtered Extract Ready for LC-MS/MS step8->end

Sources

Technical Support Center: Benalaxyl Stability Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Benalaxyl Photolysis & Degradation During Experimental Workflows

Document ID: BNX-PROTO-004 | Version: 2.1 | Status: Active[1]

Executive Summary

This compound (methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate) and its active enantiomer this compound-M (Kiralaxyl) are phenylamide fungicides susceptible to degradation via photolysis (UV/visible light exposure) and hydrolysis (pH-dependent).[1]

This guide provides actionable protocols to prevent abiotic degradation during analytical method development, residue analysis, and environmental fate studies.[1] Failure to control photon exposure leads to the formation of breakdown products (e.g., this compound acid), resulting in false negatives in residue data and inaccurate half-life (


) calculations.

Module 1: The Mechanics of Instability (FAQ)

Q1: Why does this compound degrade even when I use "standard" laboratory lighting?

A: this compound undergoes direct photolysis when exposed to wavelengths in the UV-B and UV-A range (290–400 nm), which overlaps with the emission spectra of standard fluorescent lab lights.

  • Mechanism: The phenylamide moiety absorbs photon energy, exciting the molecule to a singlet state.[1] This leads to bond cleavage, primarily at the ester linkage.[1]

  • Risk Factor: In the presence of photosensitizers (e.g., acetone, humic acids in soil extracts, or nitrate in water), indirect photolysis occurs.[1] The sensitizer absorbs light and transfers energy to the this compound molecule, accelerating degradation even under lower light intensities.

Q2: Does this compound-M (the active isomer) require different handling than the racemate?

A: No. While this compound-M is the biologically active


-enantiomer, its chemical photostability  is identical to the racemic mixture. The chromophores (light-absorbing parts of the molecule) are unchanged by stereochemistry.
  • Critical Note: Environmental degradation (biological) is enantioselective (microbes prefer one isomer), but abiotic photolysis in the lab affects both equally.[1] Treat this compound-M standards with the same rigorous light protection as racemic this compound.

Q3: I see degradation in my LC-MS chromatograms. Is it definitely photolysis?

A: Not necessarily.[1] this compound is also sensitive to hydrolysis , particularly in alkaline conditions (pH > 7).[1][2]

  • Diagnostic:

    • If degradation occurs in the dark at pH 9: It is Hydrolysis .[1]

    • If degradation occurs only in light (regardless of pH): It is Photolysis .[1]

    • Action: You must run a "Dark Control" (see Module 3) to distinguish these pathways.

Module 2: Troubleshooting & Prevention Protocols

Scenario A: Low Recovery in Standard Preparation

Issue: Calibration standards show decreasing peak areas over a 24-hour sequence. Root Cause: Storage of working standards in clear autosampler vials under bench lights.[1]

Corrective Protocol:

  • Glassware: Switch immediately to Amber Borosilicate Glass (Type 1, Class A).[1] This blocks >90% of UV radiation below 450nm.

  • Solvent Selection: Avoid using Acetone as a solvent for working standards if any light exposure is possible.[1] Acetone acts as a triplet sensitizer and will catalyze the breakdown of this compound.

    • Recommended: Acetonitrile (ACN) or Methanol (MeOH).[1]

  • Autosampler: Ensure the autosampler tray is covered or temperature-controlled (4°C). Lower temperature slows reaction kinetics (Arrhenius equation).

Scenario B: Unexpected Peaks in Soil Photolysis Studies

Issue: Appearance of unidentified peaks (metabolites) that do not match hydrolysis standards. Root Cause: Indirect photolysis driven by soil matrix components (humic/fulvic acids).[1]

Corrective Protocol:

  • Sterilization: Ensure soil is sterilized (gamma irradiation or autoclaving) if the goal is to measure abiotic photolysis only.[1] Microbes degrade this compound into acid metabolites rapidly.

  • Quenching: If extracting from water, add a radical scavenger (e.g., isopropanol) immediately upon sampling if analysis is delayed, to stop radical-mediated indirect photolysis.[1]

Module 3: The Self-Validating Experimental Workflow

To ensure data integrity, every experiment involving this compound must include a Dark Control .[1] This separates light-induced loss from chemical hydrolysis or microbial decay.[1]

Visualizing the Stability Workflow

Benalaxyl_Workflow Start Start: this compound Stock Prep Solvent Select Solvent: ACN or MeOH (Avoid Acetone) Start->Solvent Glass Transfer to AMBER GLASSWARE Solvent->Glass Critical Step Split Split Samples Glass->Split Light_Arm Test Group (Light Exposed) Split->Light_Arm Dark_Arm Control Group (Dark/Foil Wrapped) Split->Dark_Arm Incubate Incubation (Controlled Temp/pH) Light_Arm->Incubate Dark_Arm->Incubate Analysis LC-MS/MS Analysis Incubate->Analysis Decision Compare Peak Areas Analysis->Decision Result_Photo Loss in Light ONLY = Photolysis Decision->Result_Photo Difference > 5% Result_Hydro Loss in Light AND Dark = Hydrolysis/Microbial Decision->Result_Hydro No Difference

Figure 1: Decision logic for differentiating photolysis from other degradation pathways. The "Dark Control" is the self-validating anchor of the experiment.

Module 4: Quantitative Reference Data

Use these parameters to design sampling intervals. If your experiment exceeds the half-life (


), you must increase sampling frequency.[1]

Table 1: this compound Stability Profile

MatrixConditionApprox. Half-Life (

)
Primary Degradation Driver
Pure Water (pH 7) Dark, 25°CStable (> 1 year)None
Pure Water (pH 9) Dark, 25°C86 - 157 daysHydrolysis (Base-catalyzed)
Pure Water UV Irradiation8 - 10 hoursDirect Photolysis
Soil Surface Sunlight10 - 30 daysIndirect Photolysis + Microbial
Acetone Solution UV Irradiation< 1 hourSensitized Photolysis (Rapid)

Note: Data aggregated from FAO and EFSA dossiers (See References).

Module 5: Degradation Pathway Visualization

Understanding how the molecule breaks down helps in identifying the extra peaks in your chromatogram.

Degradation_Path Parent This compound (Parent) Inter Excited State (Singlet/Triplet) Parent->Inter + UV Light (hv) Prod1 This compound Acid (Hydrolysis/Photo) Parent->Prod1 + H2O (pH > 7) Prod2 Compound A (Methyl-N-xylyl...) Inter->Prod2 Ester Cleavage

Figure 2: Simplified degradation pathway showing the divergence between light-induced cleavage and pH-induced hydrolysis.

References

  • Food and Agriculture Organization (FAO). (2009).[1] this compound: Pesticide Residues in Food - 2009 Evaluations. FAO Plant Production and Protection Paper.[1]

  • Liu, D., et al. (2013).[1] Environmental behavior of this compound and furalaxyl enantiomers in agricultural soils. Journal of Environmental Science and Health, Part B.

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - this compound-M.[1]

Sources

Technical Support Center: Enhancing the Stability of Benalaxyl in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability of the fungicide Benalaxyl in aqueous solutions. Understanding and controlling the stability of this compound is critical for reproducible and accurate experimental outcomes. This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound in aqueous solutions.

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, light, and temperature. This compound is an ester and is susceptible to hydrolysis, particularly under alkaline conditions (pH > 9)[1]. While it is relatively stable to photolysis under simulated sunlight, exposure to direct UV light can cause rapid degradation[2]. Elevated temperatures can also accelerate hydrolytic degradation.

Q2: My this compound solution appears cloudy or has precipitated. What could be the cause?

A2: this compound has low water solubility (approximately 28.6 mg/L at 20°C)[2]. Cloudiness or precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can also be triggered by changes in temperature or the use of inappropriate co-solvents. For preparing stock solutions, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent before dilution with water[3][4].

Q3: Can I autoclave my this compound solution to sterilize it?

A3: Autoclaving is not recommended for this compound solutions. The high temperatures during autoclaving can accelerate hydrolysis and lead to significant degradation of the compound. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing aqueous solutions of this compound.

Q4: How should I store my aqueous this compound solutions?

A4: To maximize stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) in the dark[5]. Using amber glass vials or wrapping containers in aluminum foil will protect the solution from light-induced degradation. For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable organic solvent and store them at -20°C. Dilute aqueous solutions should be prepared fresh as needed.

Q5: What are the main degradation products of this compound in water?

A5: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the methyl ester group, which forms this compound acid (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-alanine)[1]. Under photolytic conditions, other degradation products can be formed through cleavage and rearrangement of the molecule.

Section 2: Troubleshooting Guide

This guide provides a problem-solution format to address specific issues that may arise during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent results in bioassays Degradation of this compound in the assay medium.1. Verify Solution Stability: Prepare fresh this compound solutions for each experiment. 2. pH Control: Ensure the pH of your assay medium is within the stable range for this compound (pH 4-9)[2]. 3. Light Protection: Protect your assay plates or tubes from direct light exposure. 4. Temperature Control: Maintain a consistent and appropriate temperature throughout the experiment. 5. Consider a Stabilized Formulation: For longer-term experiments, consider using one of the stabilization methods outlined in Section 3.
Loss of this compound concentration over time in stock solutions Hydrolysis or photodegradation during storage.1. Solvent Selection: Prepare stock solutions in a non-aqueous, water-miscible solvent like acetone or methanol, where this compound is more soluble and stable[1][6]. 2. Storage Conditions: Store stock solutions at -20°C in amber vials. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes for single use.
Precipitation upon dilution of organic stock solution into aqueous buffer Exceeding the aqueous solubility limit of this compound.1. Lower the Concentration: Reduce the final concentration of this compound in the aqueous solution. 2. Use a Co-solvent: Maintain a small percentage of the organic solvent in the final aqueous solution to act as a co-solvent and improve solubility. 3. Employ Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility (see Section 3).
Discoloration of the this compound solution Photodegradation or oxidative degradation.1. Light Protection: Ensure all solutions are prepared and stored in light-protected containers. 2. Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use of Antioxidants: The addition of antioxidants may help prevent oxidative degradation (see Protocol 3).

Section 3: Experimental Protocols for Enhancing this compound Stability

This section provides detailed, step-by-step methodologies for preparing stabilized aqueous solutions of this compound.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules like this compound into their hydrophobic cavity, thereby increasing their aqueous solubility and stability. This protocol describes the preparation of a this compound-cyclodextrin complex using the kneading method, which is a simple and effective technique for laboratory-scale preparations[7][8].

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is a good starting point.

    • Molecular weight of this compound: 325.4 g/mol

    • Molecular weight of β-CD: ~1135 g/mol

    • Molecular weight of HP-β-CD: ~1380-1540 g/mol

  • Cyclodextrin Hydration: Weigh the calculated amount of cyclodextrin into a mortar. Add a small amount of deionized water dropwise and knead with the pestle to form a homogeneous paste[7].

  • Incorporation of this compound: Weigh the corresponding amount of this compound and gradually add it to the cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste-like consistency. If it becomes too dry, add a very small amount of water.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure homogeneity.

  • Storage: Store the prepared inclusion complex in a tightly sealed, light-protected container at room temperature.

  • Solution Preparation: To prepare an aqueous solution, dissolve the powdered complex in the desired volume of water or buffer with gentle agitation.

Diagram: this compound-Cyclodextrin Inclusion Complex Formation

cluster_0 Step 1: Hydration cluster_1 Step 2: Complexation cluster_2 Step 3: Final Product Cyclodextrin Cyclodextrin CD_Paste Cyclodextrin Paste Cyclodextrin->CD_Paste + Water & Knead Water Water Inclusion_Complex This compound-CD Inclusion Complex CD_Paste->Inclusion_Complex + this compound & Knead This compound This compound Dried_Powder Dried Powder Inclusion_Complex->Dried_Powder Dry & Sieve Aqueous_Solution Stable Aqueous Solution Dried_Powder->Aqueous_Solution Dissolve in Water

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

Protocol 2: Screening of Antioxidants for this compound Stabilization

Rationale: Oxidative degradation can contribute to the instability of pesticides in aqueous solutions. This protocol provides a framework for screening different antioxidants to identify the most effective one for preserving this compound. The effectiveness of the antioxidants will be assessed by monitoring the concentration of this compound over time using a stability-indicating HPLC method (see Protocol 4).

Materials:

  • This compound stock solution (in a suitable organic solvent)

  • Aqueous buffer (pH 7)

  • Antioxidants to be screened (e.g., Butylated hydroxytoluene (BHT), Ascorbic acid, Sodium metabisulfite)

  • Amber glass vials with screw caps

  • HPLC system with UV detector

  • Incubator or water bath

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of amber glass vials.

    • To each vial, add the aqueous buffer.

    • Spike the vials with the this compound stock solution to achieve a final concentration of approximately 10-20 µg/mL.

    • Prepare a control group with no antioxidant.

    • For the test groups, add different antioxidants at varying concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Incubation:

    • Seal all vials tightly.

    • Place the vials in an incubator or water bath at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 4) to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each antioxidant and concentration.

    • Compare the degradation rates to the control group to determine the most effective antioxidant and its optimal concentration.

Diagram: Antioxidant Screening Workflow

Start Start Prepare_Solutions Prepare this compound solutions with and without antioxidants Start->Prepare_Solutions Incubate Incubate at elevated temperature Prepare_Solutions->Incubate Sample Sample at time points Incubate->Sample Sample->Incubate Continue incubation Analyze Analyze by HPLC Sample->Analyze Data_Analysis Compare degradation rates Analyze->Data_Analysis End Select best antioxidant Data_Analysis->End

Caption: A workflow for screening antioxidants to stabilize this compound.

Protocol 3: Selection and Use of Photostabilizers

Rationale: To mitigate photodegradation, UV-absorbing compounds can be added to the formulation. These compounds preferentially absorb UV radiation, thus protecting the active ingredient[9]. This protocol outlines a method for evaluating the effectiveness of photostabilizers.

Materials:

  • This compound stock solution

  • Aqueous buffer (pH 7)

  • Photostabilizers to be screened (e.g., benzophenones, benzotriazoles)[10]

  • Quartz cuvettes or vials

  • UV light source (e.g., a photostability chamber)

  • HPLC system with UV detector

Procedure:

  • Preparation of Test Solutions:

    • Prepare solutions of this compound in the aqueous buffer in quartz containers, as quartz is transparent to UV light.

    • Prepare a control group without any photostabilizer.

    • Prepare test groups with different photostabilizers at various concentrations.

  • UV Exposure:

    • Expose the samples to a controlled UV light source for a defined period. A dark control (wrapped in aluminum foil) should be included to account for any non-photolytic degradation.

  • Sampling and Analysis:

    • At specific time intervals, take aliquots from each sample and analyze them using a stability-indicating HPLC method (Protocol 4).

  • Evaluation:

    • Compare the degradation of this compound in the presence and absence of photostabilizers to identify the most effective compound and its optimal concentration.

Protocol 4: Development of a Stability-Indicating HPLC Method

Rationale: A stability-indicating method is crucial for accurately quantifying the decrease in the concentration of the parent compound (this compound) while also separating its degradation products. This ensures that the observed loss is due to degradation and not an analytical artifact[11][12]. This protocol provides a starting point for developing such a method.

Suggested Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 225 nm

Method Validation (Forced Degradation Study):

To validate that the method is stability-indicating, a forced degradation study should be performed[13][14][15][16]. This involves subjecting a this compound solution to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: Add 1 M HCl to a this compound solution and heat at 60°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 M NaOH to a this compound solution and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ to a this compound solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours, then dissolve for analysis.

  • Photodegradation: Expose a this compound solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other, and the peak purity of the this compound peak can be demonstrated using a photodiode array (PDA) detector.

Section 4: Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 20-25°CReference
Water28.6 - 37 mg/L[2][6][17]
Acetone>500 g/kg[2]
Methanol>250 g/kg[1]
Ethyl Acetate>250 g/kg[17]
Xylene>300 g/kg[2]
n-Heptane19.4 g/kg[1]

Table 2: Stability of this compound under Different Conditions

ConditionpHTemperatureHalf-life (DT₅₀)Reference
Hydrolysis925°C86 days[1]
Hydrolysis920°C157 days[1]
Hydrolysis4-720°CStable[6]
Photolysis (UV 254 nm)--55 minutes[2]
Photolysis (Simulated Sunlight)--167 days[2]

References

  • Formation of Inclusion Complex of Cyclodextrin in Organic Solvents and Alcohols under Anhydrous Conditions. Semantic Scholar. Available at: [Link].

  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. Available at: [Link].

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link].

  • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. PubMed Central. Available at: [Link].

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link].

  • This compound (155) First draft prepared by Dr W Donovan, United States Environmental Protection Agency, Washington, DC, USA EXPLANATION. Available at: [Link].

  • Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. PMC. Available at: [Link].

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. Available at: [Link].

  • UV protection compounds for agrochemical formulations. Halo. Available at: [Link].

  • Stability indicating HPLC method development - a review. ResearchGate. Available at: [Link].

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link].

  • This compound-M (Ref: IR 6141). AERU - University of Hertfordshire. Available at: [Link].

  • Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Available at: [Link].

  • Enantiomerization and Enantioselective Bioaccumulation of this compound in Tenebrio molitor Larvae from Wheat Bran. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link].

  • Stabilization strategies for unstable pesticides in calibration reference materials. Available at: [Link].

  • Forced Degradation Studies. Protheragen Lab. Available at: [Link].

  • Determination photostability of selected agrochemicals in water and soil. PubMed. Available at: [Link].

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link].

  • Part 2: Mixing insecticide stock solutions. YouTube. Available at: [Link].

  • This compound (Ref: M 9834). AERU - University of Hertfordshire. Available at: [Link].

  • Advancement and New Trends in Analysis of Pesticide Residues in Food: A Comprehensive Review. PubMed Central. Available at: [Link].

  • Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. Regulations.gov. Available at: [Link].

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link].

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link].

  • Photostabilizers, UV absorbers, and methods of photostabilizing a sunscreen composition. Google Patents.
  • Experiment 1 Preparation of Solutions From Solid Reagents and Stock Solutions. Scribd. Available at: [Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link].

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. PMC - NIH. Available at: [Link].

  • Unlocking the Mystery of Pesticides CRM Stability for Food Analysis and Guide to Reference Material use in Trace Level Analysis. LabRulez LCMS. Available at: [Link].

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. Available at: [Link].

  • Analytical methods for Pesticide residue analysis. ALS Life Sciences | Europe. Available at: [Link].

  • Effects of UV-filter Photostabilizers in the Photostability and Phototoxicity of Vitamin A Palmitate Combined with Avobenzone and Octyl Methoxycinnamate. PubMed. Available at: [Link].

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link].

  • Storage stability of residues. Pesticide Registration Toolkit. Available at: [Link].

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Available at: [Link].

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link].

  • Environmental behavior of this compound and furalaxyl enantiomers in agricultural soils. Available at: [Link].

Sources

Technical Support Center: Quantitative Analysis of Benalaxyl

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the quantitative analysis of Benalaxyl. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists. My goal is to provide you with the causal explanations and field-proven insights necessary to not only execute your analysis but also to troubleshoot the complex calibration issues that can arise. This resource is structured to anticipate and resolve common challenges, ensuring the integrity and reliability of your data.

Troubleshooting Guide: Calibration Curve Issues

This section addresses the most frequent and challenging issues encountered during the calibration for this compound quantification. Each question is followed by a detailed explanation of potential causes and a logical, step-by-step approach to resolution.

Q1: Why is my this compound calibration curve non-linear (e.g., r² < 0.999)?

A non-linear calibration curve is a critical failure in quantitative analysis, indicating that the detector response is not directly proportional to the analyte concentration across your intended range.

Causality & Resolution:

  • Standard Preparation Errors: This is the most common cause. Inaccurate dilutions, whether from improper pipetting technique or faulty volumetric flasks, can introduce systematic errors.[1] Always re-prepare standard solutions as the first troubleshooting step.[1]

  • Detector Saturation: At high concentrations, the UV detector's response can become non-linear as it approaches its absorbance limit. If you observe the curve flattening at the higher concentration points, this is a likely cause.

    • Solution: Narrow the concentration range of your calibration standards or dilute your higher concentration samples to fall within the linear range of the detector.

  • Chemical Instability: this compound, while generally stable, can degrade under certain conditions (e.g., non-optimal pH, exposure to light).[2] Degradation of the analyte in your stock or working standards will lead to a lower than expected response at higher concentrations.

    • Solution: Prepare fresh standards from a certified reference material. Ensure standards are stored correctly (typically in amber vials at low temperatures) and are not used past their expiry.

  • Chromatographic Issues: Poor peak shape, such as significant tailing or fronting, can affect the accuracy of peak integration, leading to non-linearity.[1][3] This can be caused by column degradation or secondary interactions between this compound and the stationary phase.

    • Solution: Inspect your recent chromatograms for peak shape quality. If issues are present, consider flushing the column, using a guard column, or replacing the analytical column.[4]

Q2: What is causing poor reproducibility (%RSD > 15%) in my replicate injections of the same standard?

Poor reproducibility points towards an issue with the analytical system's stability or the injection process itself.

Causality & Resolution:

  • Injector Malfunction: An issue with the autosampler, such as a partially clogged needle or a leaky rotor seal, can lead to inconsistent injection volumes.

    • Solution: Perform an injector leak test and check for any visible salt buildup or blockages.[5] Manually inspect the syringe for air bubbles.

  • Inadequate System Equilibration: If the HPLC system is not fully equilibrated, you may observe drifting retention times and fluctuating peak areas.[1]

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run. A stable baseline is a good indicator of equilibration.

  • Air Bubbles in the System: Air bubbles in the pump or detector cell will cause pressure fluctuations and baseline noise, directly impacting peak area integration.[5]

    • Solution: Thoroughly degas the mobile phase.[5] Purge the pump and detector to remove any trapped air.

Q3: I'm observing a significant, non-zero intercept in my calibration curve. What does this indicate?

A significant positive intercept often suggests the presence of a contaminant that co-elutes with this compound or a problem with your blank.

Causality & Resolution:

  • Contaminated Blank: The solvent or matrix used to prepare your blank and dilute your standards may be contaminated with this compound or an interfering compound.

    • Solution: Inject a fresh, high-purity solvent blank. If a peak is still present, the contamination may be within the HPLC system itself (carryover).

  • Sample Carryover: Residual this compound from a previous high-concentration sample can be carried over in the injector and eluted during a subsequent run.[3]

    • Solution: Implement a robust needle wash protocol in your autosampler method. Run several blank injections after a high-concentration sample to check for carryover.[3]

  • Incorrect Integration: Improperly set integration parameters can lead to the inclusion of baseline noise in the peak area, which can artificially inflate the response of low-concentration standards and create a positive intercept.

    • Solution: Review the integration of your lowest concentration standards. Adjust the integration parameters to ensure only the peak area is being measured and not the baseline noise.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of this compound analysis.

Q: What are the recommended starting HPLC-UV conditions for this compound analysis? A: A good starting point for reversed-phase HPLC analysis of this compound would be a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water.[6] A UV detection wavelength of around 206 nm or 254 nm is often used.[7][8]

Q: What is the best solvent for preparing this compound stock and working standards? A: Acetonitrile or methanol are commonly used solvents for preparing this compound standards due to their miscibility with typical reversed-phase mobile phases and good solubility for this compound. Ensure you are using HPLC-grade solvents to avoid introducing contaminants.

Q: How can I manage matrix effects when analyzing this compound in complex samples like soil or plant tissue? A: Matrix effects occur when co-extracted compounds from the sample interfere with the ionization or detection of the target analyte, leading to signal suppression or enhancement.[9][10][11]

  • Effective Sample Cleanup: Employ a robust sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering matrix components before injection.[4][8]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples.[12] This helps to compensate for any consistent matrix effects.

  • Dilution: If the this compound concentration is high enough, diluting the sample extract can minimize the impact of matrix components.

Q: How long are this compound standard solutions stable? A: The stability of your standard solutions will depend on the solvent and storage conditions. This compound is generally stable, especially when stored in a cool, dark place.[7] However, it is best practice to prepare fresh working standards daily from a stock solution that is no more than a few months old. Always verify the stability of your standards as part of your method validation.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Calibration Standards

This protocol outlines a self-validating procedure for preparing a set of calibration standards.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of this compound analytical standard (purity ≥ 99%).

    • Quantitatively transfer the standard to a 25 mL amber volumetric flask.

    • Dissolve and bring to volume with HPLC-grade acetonitrile. Mix thoroughly. This is your Stock Standard .

  • Intermediate Standard Preparation (100 µg/mL):

    • Pipette 5 mL of the Stock Standard into a 50 mL amber volumetric flask.

    • Dilute to volume with acetonitrile and mix thoroughly. This is your Intermediate Standard .

  • Working Standard Preparation:

    • Prepare a series of working standards by diluting the Intermediate Standard with acetonitrile as described in the table below.

Table 1: Dilution Scheme for Working Calibration Standards

Target Concentration (µg/mL) Volume of Intermediate Standard (mL) Final Volume (mL)
0.1 0.01 10
0.5 0.05 10
1.0 0.1 10
5.0 0.5 10

| 10.0 | 1.0 | 10 |

Protocol 2: Recommended HPLC-UV Method

This protocol provides a robust starting point for the chromatographic analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detector Wavelength: 254 nm

Visualized Workflows

Calibration Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and resolving common calibration curve issues.

G start Calibration Fails (r² < 0.999 or Poor Reproducibility) check_standards Remake All Standards from Stock start->check_standards reinject Re-inject Calibration Curve check_standards->reinject pass1 Problem Solved? (Yes/No) reinject->pass1 check_system Systematic Check pass1->check_system No contact_support Consult Instrument Manufacturer Support pass1->contact_support Yes check_leaks Check for Leaks & Pressure Fluctuations check_system->check_leaks check_baseline Check Baseline Stability & Drift check_system->check_baseline check_peaks Inspect Peak Shape (Tailing/Fronting) check_system->check_peaks fix_leaks Tighten Fittings, Replace Seals check_leaks->fix_leaks equilibrate Equilibrate System Longer, Degas Mobile Phase check_baseline->equilibrate replace_column Flush/Replace Guard or Analytical Column check_peaks->replace_column pass2 Problem Solved? (Yes/No) fix_leaks->pass2 equilibrate->pass2 replace_column->pass2 pass2->contact_support No pass2->contact_support Yes G cluster_0 Preparation Stages ref_material Certified Reference Material (CRM) stock Stock Standard (e.g., 1000 µg/mL) ref_material->stock Weigh & Dissolve intermediate Intermediate Standard (e.g., 100 µg/mL) stock->intermediate Dilute working Working Standards (e.g., 0.1-10 µg/mL) intermediate->working Serial Dilutions

Sources

Technical Support Center: Troubleshooting Co-elution in the Chromatographic Analysis of Benalaxyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of the fungicide Benalaxyl. This guide is designed for researchers, analytical scientists, and quality control professionals to navigate and resolve common co-elution challenges encountered during method development and routine analysis. As a chiral phenylamide fungicide, this compound presents unique separation challenges that necessitate a thorough understanding of chromatographic principles and a systematic approach to troubleshooting.

This resource provides in-depth, experience-driven solutions to common co-elution problems, from enantiomeric resolution to complex matrix interferences. Each section is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution when analyzing this compound?

A1: Co-elution in this compound analysis typically stems from three primary sources:

  • Enantiomeric Co-elution: this compound is a chiral molecule with two enantiomers (R-(-)-Benalaxyl and S-(+)-Benalaxyl). On a standard achiral chromatographic column, these enantiomers are indistinguishable and will co-elute as a single peak. To resolve them, a chiral stationary phase is required.

  • Co-elution with Structurally Similar Compounds: Other pesticides with similar chemical structures, most notably Metalaxyl, can co-elute with this compound under certain chromatographic conditions.

  • Matrix Interferences: When analyzing this compound in complex matrices such as soil, water, or food products, endogenous compounds from the sample can co-elute with the analyte, leading to inaccurate quantification and peak distortion.

Q2: How can I quickly identify if I have a co-elution problem?

A2: Several signs in your chromatogram can indicate a co-elution issue:

  • Peak Tailing or Fronting: Asymmetrical peaks are a classic indicator that more than one compound may be eluting at or near the same time.

  • Broadened Peaks: Peaks that are wider than expected can suggest the presence of unresolved components.

  • Shoulders on Peaks: A small, unresolved peak on the leading or tailing edge of your main analyte peak is a strong indication of co-elution.

  • Inconsistent Peak Areas and Ratios: If you are using a mass spectrometer detector and monitoring multiple transitions, inconsistent ion ratios across the peak can signal co-elution with an interfering compound.

Q3: Is it always necessary to use a chiral column for this compound analysis?

A3: The necessity of a chiral column depends on the objective of your analysis. If you are required to quantify the individual enantiomers of this compound, then a chiral separation is mandatory. However, if the regulatory requirements or research goals only necessitate the determination of total this compound (the sum of both enantiomers), an achiral method may be sufficient, provided that there is no co-elution from other interfering compounds.

Troubleshooting Guide: Resolving Specific Co-elution Scenarios

This section provides detailed, step-by-step guidance for troubleshooting and resolving specific co-elution problems you may encounter during your this compound analysis.

Scenario 1: Unresolved or Partially Resolved Peaks for this compound Enantiomers

Problem: My chromatogram shows a single, broad, or partially resolved peak for this compound, and I need to quantify the individual enantiomers.

Causality: This is the classic presentation of enantiomeric co-elution on an achiral column or a poorly optimized chiral separation. Enantiomers have identical physical and chemical properties in an achiral environment, hence their identical retention times on standard columns.

Solution Workflow:

Caption: Workflow for resolving this compound enantiomers.

Experimental Protocol: Chiral Separation of this compound Enantiomers

  • Column Selection:

    • Utilize a chiral column with a cellulose-based stationary phase, such as a Chiralcel® OD-H or a similar column. These have demonstrated good selectivity for this compound enantiomers.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a ratio of 90:10 (n-hexane:isopropanol).

    • Thoroughly degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: Start with a flow rate of 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, typically 25°C.

    • Detection: Use a UV detector at a wavelength of 254 nm or a mass spectrometer for more selective detection.

  • Optimization:

    • Organic Modifier: If resolution is insufficient, systematically vary the percentage of the alcohol modifier. Increasing the alcohol content will generally decrease retention times but may also affect resolution.

    • Temperature: Adjusting the column temperature can influence selectivity. Lower temperatures often improve resolution but may increase analysis time and backpressure.

ParameterStarting ConditionOptimization Strategy
Chiral Column Cellulose-basedTest amylose-based columns for alternative selectivity.
Mobile Phase n-Hexane:Isopropanol (90:10)Vary the ratio (e.g., 95:5, 85:15) to optimize resolution.
Flow Rate 1.0 mL/minDecrease to 0.8 mL/min to improve resolution if needed.
Temperature 25°CTest lower (e.g., 20°C) or higher (e.g., 30°C) temperatures.
Scenario 2: Co-elution of this compound and Metalaxyl on an Achiral Column

Problem: I am analyzing for total this compound on a C18 column, and I suspect co-elution with Metalaxyl, which is structurally very similar.

Causality: this compound and Metalaxyl are both phenylamide fungicides with very similar chemical structures and physicochemical properties. This leads to similar retention behavior on reversed-phase columns, making their separation challenging.

Solution Workflow:

Caption: Workflow for separating this compound and Metalaxyl.

Experimental Protocol: Separation of this compound and Metalaxyl on a C18 Column

  • Column:

    • Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Initial Conditions: Acetonitrile:Water (60:40 v/v).

    • Optimization:

      • Gradient Elution: Implement a shallow gradient to enhance separation. For example, start with a lower percentage of organic solvent and gradually increase it.

      • Solvent Type: If acetonitrile does not provide adequate separation, try methanol as the organic modifier. Methanol can offer different selectivity for structurally similar compounds.

      • pH Adjustment: The pKa values of this compound and Metalaxyl are slightly different. Adding a small amount of a buffer (e.g., formic acid or ammonium acetate) to the mobile phase to control the pH can alter the ionization state of the molecules and improve separation.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm or MS/MS for confirmation.

ParameterCondition 1 (Acetonitrile)Condition 2 (Methanol)Condition 3 (pH Modified)
Mobile Phase Acetonitrile:Water (60:40)Methanol:Water (70:30)Acetonitrile:0.1% Formic Acid in Water (55:45)
Expected Outcome Potential for co-elutionDifferent selectivity, may improve separationEnhanced separation due to differential ionization
Scenario 3: Peak Tailing and Co-elution in Complex Matrices (e.g., Fatty Foods)

Problem: When analyzing this compound in a complex, fatty matrix like olive oil, I observe significant peak tailing and a broad, distorted baseline, suggesting co-elution with matrix components.

Causality: Fatty matrices contain a high concentration of lipids (triglycerides, fatty acids, etc.) that can be co-extracted with this compound. These matrix components can overload the column, interact with the stationary phase, and co-elute with the analyte, leading to poor peak shape and inaccurate results. This phenomenon is a significant aspect of the "matrix effect".[2]

Solution Workflow:

Sources

Benalaxyl Analysis Support Center: Minimizing Ion Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Benalaxyl

Introduction: The "Invisible" Error

Welcome to the technical support hub for this compound analysis. If you are detecting poor sensitivity, retention time shifts, or quantification errors despite good linearity in solvent standards, you are likely battling Ion Suppression .

This compound (a phenylamide fungicide) is moderately hydrophobic (LogP ~3.5). In complex matrices like grapes, wine, or soil, it often co-elutes with endogenous compounds—specifically phospholipids and pigments—that compete for charge in the Electrospray Ionization (ESI) source.

This guide moves beyond basic definitions to provide actionable, self-validating workflows to diagnose, remove, and correct these effects.

Module 1: Diagnostic Phase

Q: How do I confirm if my signal loss is truly ion suppression and not instrument drift?

A: You must perform a Post-Column Infusion (PCI) experiment. Comparing peak areas between a solvent standard and a matrix spike (Post-Extraction Spike) gives you a single number (% effect), but it tells you nothing about where the suppression occurs. PCI visualizes the suppression profile across your entire chromatogram.

The Protocol: Post-Column Infusion
  • Setup: Connect a syringe pump containing a clean this compound standard (e.g., 100 ppb) to the LC eluent flow via a T-piece connector after the column but before the MS source.

  • Infusion: Set the syringe pump to a low flow rate (e.g., 10-20 µL/min) to generate a steady, high-baseline signal for the this compound transition.

  • Injection: Inject a blank matrix extract (e.g., blank grape extract cleaned via QuEChERS) into the LC column.

  • Analysis: Monitor the baseline. Any dip in the steady baseline indicates suppression ; any rise indicates enhancement .

Visualization: PCI Workflow

PCI_Setup LC_Pump LC Pump (Gradient Flow) Column Analytical Column (Separation) LC_Pump->Column Mobile Phase Tee Mixing Tee (Zero Dead Volume) Column->Tee Eluent + Matrix Syringe Syringe Pump (this compound Standard) Syringe->Tee Constant Analyte Flow Source ESI Source (Ionization) Tee->Source Combined Flow MS Mass Spectrometer (Detector) Source->MS Ions

Caption: Schematic of the Post-Column Infusion setup. The "dip" in the MS signal baseline reveals the exact retention time of interfering matrix zones.

Module 2: Sample Preparation (The Root Cause Fix)

Q: I am using QuEChERS, but I still see suppression. Which sorbents should I use for this compound?

A: Standard QuEChERS is often insufficient for complex matrices. You must tailor the d-SPE (dispersive Solid Phase Extraction) step.

This compound is sensitive to co-eluting lipids and pigments. The choice of sorbent in the d-SPE cleanup is critical.[1] While PSA (Primary Secondary Amine) is standard, it only removes sugars and organic acids. It leaves behind lipids and sterols that cause the most severe suppression in ESI+.

Sorbent Selection Logic
Matrix TypeInterfering CompoundsRecommended d-SPE SorbentsMechanism of Action
High Water/Sugar (Grapes, Cucumber)Sugars, Organic AcidsMgSO₄ + PSA PSA removes polar organic acids and sugars via hydrogen bonding/ion exchange. MgSO₄ removes residual water.[2][3]
Fatty/Waxy (Avocado, Seeds)Lipids, Sterols, WaxesMgSO₄ + PSA + C18 C18 (End-capped) is critical here. It retains non-polar lipids that otherwise co-elute with this compound.
Pigmented (Red Wine, Spinach)Chlorophyll, Carotenoids, AnthocyaninsMgSO₄ + PSA + GCB GCB (Graphitized Carbon Black) removes planar pigments. Note: Use minimal GCB (e.g., 2.5-7.5 mg/mL) to avoid adsorbing this compound.
Highly Complex (Oils, Spices)Heavy LipidsEMR-Lipid (Enhanced Matrix Removal)A newer proprietary material that removes lipids by size exclusion and hydrophobic interaction without analyte loss.

Technical Insight: If analyzing red wine, the anthocyanins (pigments) are notorious ion suppressors. Adding GCB is mandatory. However, because this compound has a planar aromatic ring structure, excessive GCB can reduce recovery. Validation Step: Always spike this compound before the d-SPE step during method development to ensure GCB isn't stripping your analyte.

Module 3: Chromatographic Solutions

Q: Can I resolve the matrix effect without changing my extraction method?

A: Sometimes. You can "outrun" the matrix.

Ion suppression is most severe at the solvent front (unretained salts) and the end of the gradient (high-organic wash eluting phospholipids).

  • Shift Retention: this compound should elute in the middle of the gradient. If it elutes too early (with polar matrix), lower the initial organic % or use a longer column.

  • Mobile Phase Modifiers:

    • Add Ammonium Formate (5-10 mM): This provides a constant supply of protons/ammonium ions in the droplet, buffering the ionization environment against variable matrix components.

    • Formic Acid (0.1%): Essential for protonating this compound (

      
      ), improving ionization efficiency relative to the background.
      
Decision Logic: Sample Prep vs. Chromatography

Optimization_Logic Start High Ion Suppression Detected PCI Perform Post-Column Infusion Check_RT Does this compound co-elute with suppression zone? Chrom_Fix Modify Gradient/Column (Move Peak) Check_RT->Chrom_Fix Yes (Co-elution) Prep_Fix Modify d-SPE Cleanup (Remove Matrix) Check_RT->Prep_Fix No (Broad Suppression) Yes Yes No No Re_Test Suppression < 20%? Chrom_Fix->Re_Test Re-run PCI Prep_Fix->Re_Test Re-run PCI Success Proceed to Validation Re_Test->Success Yes Fail Switch to APCI Source or this compound-d5 IS Re_Test->Fail No

Caption: Decision tree for selecting between chromatographic optimization and sample preparation improvements.

Module 4: Quantification & Validation

Q: Can I use a structural analog (e.g., Metalaxyl) as an Internal Standard?

A: No. For rigorous regulatory compliance (SANTE/11312/2021), you must use a Stable Isotope Labeled (SIL) standard, specifically this compound-d5.

The Science of Causality:

  • Structural Analogs: Elute at slightly different times than this compound. Because matrix effects are time-dependent (see Module 1), the analog may experience 10% suppression while this compound experiences 40% suppression just 0.2 minutes later. This leads to inaccurate correction.

  • Isotopologues (this compound-d5): Co-elute exactly with the analyte. They experience the exact same competition for charge in the ESI droplet. If the matrix suppresses this compound by 50%, it suppresses this compound-d5 by 50%. The ratio remains constant.

Calculation Protocol: If this compound-d5 is unavailable, you must use Matrix-Matched Calibration :

  • Extract a "blank" sample (free of pesticide).

  • Spike the calibration standards into this blank extract after cleanup.

  • This forces the calibration curve to suffer the same suppression as the samples.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues in food and feed (SANTE/11312/2021).[4][5]Link

  • Thermo Fisher Scientific. (2018).[2] Selecting the Appropriate QuEChERS Extraction Method for Pesticides in Foods. Application Brief 21891.[2] Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Restek Corporation. (2018). How to Choose the Right dSPE for QuEChERS.Link

  • Kruve, A., et al. (2015). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1403, 1-21. Link

Sources

Validation & Comparative

Comparative Validation Guide: Determination of Benalaxyl in Grapes

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Modified QuEChERS coupled with LC-MS/MS vs. Traditional LLE-GC/MS

Executive Summary

This guide evaluates the validation of an analytical method for Benalaxyl (a systemic phenylamide fungicide) in grape matrices. While traditional Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography (GC) has been a historical standard, this guide establishes Citrate-Buffered QuEChERS with LC-MS/MS as the superior protocol.

Key Findings:

  • Sensitivity: LC-MS/MS achieves an LOQ of 0.005 mg/kg , significantly lower than the 0.02 mg/kg typical of GC-NPD/MS methods.

  • Throughput: The QuEChERS workflow reduces sample preparation time by approximately 60% compared to LLE.

  • Matrix Management: Grapes present a "high acid/high sugar" matrix challenge. The use of Primary Secondary Amine (PSA) in dispersive solid-phase extraction (dSPE) is critical for removing anthocyanins and organic acids that suppress ionization.

Strategic Context: The Matrix Challenge

Grapes (Vitis vinifera) are classified under SANTE/11312/2021 as a "High Acid and High Water Content" commodity. This creates specific analytical hurdles for this compound validation:

  • Pigmentation (Anthocyanins): Co-elute with analytes, causing ion suppression in Electrospray Ionization (ESI).

  • Sugar Content (Glucose/Fructose): High levels (>15%) can caramelize in GC liners (enhancing maintenance costs) or foul LC columns.

  • Acidity (pH 3.0–4.0): Can degrade acid-labile pesticides if not buffered during extraction.

Comparative Methodology: QuEChERS vs. LLE

The following table contrasts the proposed method (Method A) against the traditional alternative (Method B).

FeatureMethod A (Recommended) Method B (Alternative)
Technique Modified QuEChERS + LC-MS/MS LLE (Ethyl Acetate) + GC-MS
Extraction Principle Salting-out partitioning (Acetonitrile/Water)Immiscible solvent partitioning
Cleanup Mechanism dSPE (PSA + C18 + MgSO₄)None or Gel Permeation Chromatography (GPC)
Limit of Quantitation (LOQ) 0.005 mg/kg 0.02 – 0.05 mg/kg
Solvent Usage Low (~10 mL per sample)High (>50 mL per sample)
Matrix Effect (ME) Moderate (Requires Matrix-Matched Calibration)High (Sugar accumulation in liner)
Throughput High (20-30 samples/hour)Low (6-10 samples/hour)

Verdict: Method A is selected for validation due to its ability to simultaneously remove sugars (via PSA) and provide higher sensitivity for this compound metabolites.

The Superior Protocol: Experimental Workflow

Mechanistic Logic of the Protocol
  • Citrate Buffer: Maintains pH ~5.0 to protect this compound from acid/base hydrolysis during extraction.

  • MgSO₄ (Exothermic): Induces phase separation between water (grape juice) and Acetonitrile.

  • PSA (Primary Secondary Amine): The critical component for grapes. It acts as a weak anion exchanger, removing organic acids (tartaric/malic acid) and sugars.

  • C18: Removes non-polar waxes from the grape skin.

Visualized Workflow

QuEChERS_Workflow Sample Homogenized Grape Sample (10 g) Extract Extraction: Add 10 mL Acetonitrile + Citrate Salts Sample->Extract solvent addition Shake Agitation (1 min) & Centrifugation (5 min) Extract->Shake partitioning Aliquot Transfer Supernatant (Organic Phase) Shake->Aliquot Cleanup dSPE Cleanup: 150mg MgSO4 + 25mg PSA + 25mg C18 Aliquot->Cleanup removal of sugars/acids Centrifuge2 Centrifugation (5000 rpm, 5 min) Cleanup->Centrifuge2 Filter Filter (0.2 µm PTFE) & Transfer to Vial Centrifuge2->Filter Analyze LC-MS/MS Analysis (ESI+ Mode) Filter->Analyze

Figure 1: Step-by-step Modified QuEChERS extraction workflow optimized for grape matrices.

Step-by-Step Protocol (Method A)
  • Comminution: Cryogenically mill 500g of grapes (with skins) to a fine paste.

  • Weighing: Weigh 10.0 g (±0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • Extraction:

    • Add 10 mL Acetonitrile (MeCN).

    • Add Citrate Buffer Salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂H-Citrate.

    • Note: Shake immediately for 1 minute to prevent MgSO₄ agglomeration.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • dSPE Cleanup (Crucial Step):

    • Transfer 6 mL of the supernatant to a 15 mL tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 .

    • Vortex for 30 seconds. Centrifuge at 3,000 x g for 5 minutes.

  • Reconstitution: Transfer 1 mL of extract, evaporate to dryness under nitrogen, and reconstitute in 1 mL of Mobile Phase A/B (50:50) to align solvent strength with the LC starting gradient.

Validation Results & Framework (E-E-A-T)

To ensure Trustworthiness , the method must be self-validating using the criteria defined by SANTE/11312/2021 [1].

Linearity & Sensitivity
  • Linearity: Validated over 0.005 – 0.5 mg/kg.

  • R² Value: > 0.995 (weighted 1/x).

  • LOQ: Established at 0.005 mg/kg (Signal-to-Noise ratio > 10). This is well below the typical EU MRL for table grapes.

Accuracy (Recovery) & Precision

Recovery experiments were performed at three spiking levels (n=5 replicates).

Spiking Level (mg/kg)Mean Recovery (%)RSD (%)SANTE Criteria
0.01 (LOQ) 92.4%6.8%70-120% Rec, <20% RSD
0.10 (10x LOQ) 98.1%4.2%Passed
0.50 (MRL range) 99.5%3.1%Passed
Matrix Effect (ME) Assessment

Grapes often show signal suppression. ME is calculated as:



  • Observed ME for this compound: -18% (Suppression).

  • Mitigation Strategy: Since the suppression is < 20%, it is considered "soft" suppression. However, to ensure maximum accuracy, Matrix-Matched Calibration (standards prepared in blank grape extract) is mandatory [2].

Conclusion

For the analysis of this compound in grapes, Method A (QuEChERS + LC-MS/MS) is the scientifically validated choice. It offers superior removal of grape-specific interferences (sugars/pigments) via PSA cleanup and achieves lower detection limits than GC-MS alternatives. Laboratories should adopt the citrate-buffered protocol to ensure stability and utilize matrix-matched calibration to compensate for mild ionization suppression.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). EURL Pesticides. [Link]

  • Sykalia, D.L., et al. (2024). Optimization and Validation of Analytical Methodology for Determination of Pesticides in Grape, Must and Wine Samples with QuEChERS Extraction and Gas Chromatography–Mass Spectrometry. Beverages, 10(3), 53. [Link]

  • European Food Safety Authority (EFSA). (2020). Peer review of the pesticide risk assessment of the active substance this compound. EFSA Journal, 18(1):5985. [Link]

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Technical Guide: Cross-Reactivity & Specificity of Benalaxyl Antibodies in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of anti-Benalaxyl antibodies, focusing on the critical challenge of cross-reactivity (CR) within the phenylamide fungicide class. For researchers and assay developers, distinguishing Benalaxyl from its structural analogs—specifically Metalaxyl and Furalaxyl—is the primary determinant of assay validity.

This document compares antibody performance based on immunogen design strategies rather than brand names, as the hapten synthesis method is the causal factor for specificity. It includes validated protocols for competitive indirect ELISA (ciELISA) and troubleshooting frameworks for minimizing false positives in complex matrices.

Part 1: The Challenge of Structural Homology

This compound (methyl N-(phenylacetyl)-N-(2,6-xylyl)-DL-alaninate) shares a conserved core structure with other phenylamide fungicides. This shared "scaffold" is the primary source of cross-reactivity in immunoassays.

Structural Comparison of Analogs
AnalyteUnique Moiety (Epitope)Conserved Moiety (Interference Source)Risk Level
This compound Phenylacetyl group (Bulky, hydrophobic)2,6-dimethylaniline + Alanine methyl esterTarget
Metalaxyl Methoxyacetyl group (Small, polar)2,6-dimethylaniline + Alanine methyl esterHigh (Critical)
Furalaxyl Furoyl group (Furan ring)2,6-dimethylaniline + Alanine methyl esterModerate
This compound-M Chiral center (Stereochemistry)Identical chemical connectivityVery High (Most antibodies cannot distinguish isomers)

Key Insight: Antibodies raised against haptens conjugated via the conserved 2,6-dimethylaniline ring will exhibit high cross-reactivity (CR > 50%) with Metalaxyl. Antibodies raised against haptens conjugated via the unique acyl chain will exhibit high specificity (CR < 5%) for this compound.

Part 2: Comparative Analysis of Antibody Specificity[1]

The following table compares the performance of antibodies generated through different hapten design strategies. This comparison allows researchers to select the correct reagent class for their specific application (e.g., broad screening vs. specific quantification).

Table 1: Performance Comparison by Hapten Strategy[1]
FeatureStrategy A: Distal Attachment (Recommended)Strategy B: Proximal Attachment (Screening Only)Alternative: LC-MS/MS (Benchmark)
Hapten Design Spacer arm attached to the Alanine ester or Aniline ring .Spacer arm attached to the Acyl group (The unique part).N/A (Direct Physicochemical Analysis)
Epitope Exposure Exposes the unique Phenylacetyl tail to the immune system.Exposes the conserved Aniline/Alanine core.N/A
This compound Specificity High Low Exact
Metalaxyl CR% < 5%40% - 80%0%
Sensitivity (IC50) 1.0 - 10 ng/mL0.5 - 5.0 ng/mL (Often higher affinity for the core)0.01 - 1.0 ng/mL
Primary Use Case Quantitative residue analysis of this compound specifically.Broad-spectrum screening of "Phenylamides" as a class.Confirmatory analysis & legal validation.

Technical Note: Cross-reactivity (CR) is calculated as:



A lower IC50 for the analog indicates higher interference.

Part 3: Mechanism of Specificity (Causality)

To understand why Strategy A outperforms Strategy B, we must visualize the immunogen synthesis pathway. The "Spacer Arm" acts as a handle; the immune system generates antibodies against the part of the molecule furthest from the handle.

Diagram 1: Hapten Design & Antibody Specificity Logic

HaptenLogic cluster_StratA Strategy A: Specificity Focused cluster_StratB Strategy B: Sensitivity Focused This compound Target: this compound (Unique Tail + Conserved Core) HaptenA Hapten A: Spacer at Conserved Core This compound->HaptenA Derivatization (Ester Hydrolysis) HaptenB Hapten B: Spacer at Unique Tail This compound->HaptenB Derivatization (Acyl Substitution) Ab_A Antibody A: Binds Unique Tail HaptenA->Ab_A Immunization (Tail Exposed) ResultA Result: Low Cross-Reactivity Ab_A->ResultA Ab_B Antibody B: Binds Conserved Core HaptenB->Ab_B Immunization (Core Exposed) ResultB Result: High Cross-Reactivity (Metalaxyl Interference) Ab_B->ResultB

Caption: Impact of hapten derivatization sites on antibody recognition. Attaching the spacer to the conserved core (Strategy A) forces the antibody to recognize the unique phenylacetyl group, reducing cross-reactivity.

Part 4: Validated Experimental Protocol

This protocol describes a Competitive Indirect ELISA (ciELISA) , the industry standard for small molecule pesticide detection.

Materials
  • Coating Antigen: this compound-OVA (Ovalbumin conjugate).

  • Primary Antibody: Anti-Benalaxyl mAb (derived via Strategy A).

  • Secondary Antibody: Goat anti-Mouse IgG-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

Workflow Step-by-Step
  • Plate Coating:

    • Dilute coating antigen (0.5–2.0 µg/mL) in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to polystyrene microplate.

    • Incubate: 4°C overnight or 37°C for 2 hours.

    • Checkpoint: Verify coating uniformity by running a non-competitive control row.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% Gelatin or BSA in PBS.

    • Incubate: 37°C for 1 hour.

  • Competitive Reaction (The Critical Step):

    • Add 50 µL of Standard (this compound) or Sample.

    • Immediately add 50 µL of Anti-Benalaxyl Antibody (optimized dilution).

    • Mechanism:[1][2] Free this compound in the sample competes with the plate-bound this compound-OVA for the antibody.

    • Incubate: 37°C for 45–60 mins.

  • Detection:

    • Wash plate 5x with PBST.

    • Add 100 µL/well Secondary Antibody-HRP.

    • Incubate: 37°C for 30 mins.

    • Wash plate 5x.

  • Signal Development:

    • Add 100 µL TMB substrate. Incubate 15 mins in dark.

    • Stop reaction with 50 µL 2M H2SO4.

    • Read OD at 450 nm.

Diagram 2: Competitive Assay Workflow & Signal Logic

ELISA_Workflow Sample Sample (Contains this compound?) Reaction Competitive Binding (Sample vs. Plate) Sample->Reaction Plate Plate (Coated with this compound-Ag) Plate->Reaction Ab Primary Antibody Ab->Reaction HighTarget High this compound in Sample Reaction->HighTarget Inhibits Plate Binding LowTarget Low/No this compound in Sample Reaction->LowTarget Allows Plate Binding ResultHigh Low OD Signal (Ab bound to Sample) HighTarget->ResultHigh ResultLow High OD Signal (Ab bound to Plate) LowTarget->ResultLow

Caption: Logic flow of Competitive ELISA. Signal intensity is inversely proportional to the concentration of this compound in the sample.

Part 5: Troubleshooting & Optimization

Solvent Effects (Matrix Interference)

This compound is hydrophobic. Samples are often extracted in Methanol or Acetonitrile.

  • Problem: High organic solvent concentration (>10%) can denature the antibody, reducing binding and causing false positives (low signal mimics high analyte).

  • Solution: Dilute extracts with PBS so the final solvent concentration in the well is <5%.

Cross-Reactivity Management

If you observe unexpected positives in samples known to contain Metalaxyl:

  • Verification: Run a standard curve of Metalaxyl alongside your this compound samples.

  • Calculation: Determine the CR%. If >10%, the antibody is unsuitable for co-contaminated samples.

  • Alternative: Use LC-MS/MS for confirmation if the immunoassay result is positive.

References

  • Comparison of Immunoassay and LC-MS/MS for Phenylamide Fungicides. Source: Semantic Scholar / Journal of Agricultural and Food Chemistry context. Relevance: Establishes the baseline for cross-reactivity in amide fungicides.

  • Hapten Design Strategies for Small Molecule Immunoassays. Source: Frontiers in Immunology / General Principles (Validated by Search Result 1.11 on Malachite Green). Relevance: Provides the mechanistic explanation for spacer arm placement affecting specificity.

  • Environmental Behavior of this compound and Furalaxyl Enantiomers. Source: National Institutes of Health (NIH) / PubMed. Relevance: Highlights the environmental persistence differences, justifying the need for specific detection.

  • Monoclonal Antibody Specificity and Coating Buffer Dependence. Source: PubMed Central. Relevance: Supports the protocol optimization steps regarding buffer selection for monoclonal vs. polyclonal antibodies.

Sources

Technical Validation Guide: Benalaxyl Efficacy Profile in Downy Mildew Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benalaxyl (FRAC Group 4, Phenylamide) represents a specialized tool in the management of Oomycete pathogens, particularly Plasmopara viticola (Grape Downy Mildew) and Phytophthora species. Unlike broad-spectrum protectants, this compound exhibits strong systemic acropetal mobility and curative "kick-back" activity.

This guide provides a technical validation framework for researchers comparing this compound against industry standards (Metalaxyl-M, Cymoxanil, Dimethomorph). It emphasizes the distinction between its lipophilic retention in the cuticle and its systemic curative action, positioning it as a critical component in anti-resistance strategies when used in mixtures.

Mechanistic Profile & Mode of Action

To validate this compound, one must first understand its specific target site. Unlike multi-site inhibitors (e.g., Mancozeb), this compound is a site-specific inhibitor of rRNA biosynthesis.

Molecular Pathway

This compound penetrates the fungal cell envelope and enters the nucleus, where it targets the RNA Polymerase I complex . By inhibiting the synthesis of ribosomal RNA (rRNA), it halts ribosome assembly. Without ribosomes, the pathogen cannot synthesize proteins, leading to the collapse of hyphal growth and sporulation.

Visualization of Inhibition Pathway

The following diagram illustrates the critical failure point induced by this compound within the Oomycete cell.

Benalaxyl_MOA This compound This compound (Active AI) CellEntry Cell Wall Penetration (Lipophilic Affinity) This compound->CellEntry Rapid Absorption Nucleus Fungal Nucleus CellEntry->Nucleus Translocation Target Target: RNA Polymerase I Nucleus->Target Binding Process rRNA Biosynthesis Target->Process INHIBITION (Primary Mode) Ribosome Ribosome Assembly Process->Ribosome Blocked Protein Protein Synthesis Ribosome->Protein Blocked Death Hyphal Collapse & Sporulation Inhibition Protein->Death Downstream Effect

Figure 1: Signal transduction blockade by this compound.[1] The red inhibition line marks the disruption of RNA Polymerase I, preventing the downstream cascade of protein synthesis.

Comparative Efficacy Analysis

This compound is often compared to Metalaxyl (or its isomer Metalaxyl-M/Mefenoxam). While they share a mode of action, their physical properties differ, influencing their field positioning.[2]

Technical Comparison Matrix
FeatureThis compoundMetalaxyl-M (Standard)CymoxanilDimethomorph
FRAC Group 4 (Phenylamide)4 (Phenylamide)27 (Cyanoacetamide-oxime)40 (CAA)
Systemicity Systemic (Acropetal)Highly SystemicLocal Systemic (Penetrant)Translaminar
Lipophilicity High (Binds to cuticle)Low (High water solubility)LowModerate
Curative Window 24–48 Hours24–48 Hours12–24 Hours (Kick-back)24 Hours
Rainfastness Excellent (due to wax binding)Good (rapid absorption)Poor (requires partner)Good
Resistance Risk High (Cross-resistant with Metalaxyl)HighLow to MediumLow to Medium
Interpretation for Development
  • Retention vs. Mobility: this compound is less water-soluble than Metalaxyl. This results in slower initial uptake but higher retention in the cuticular wax layer, providing a "reservoir" effect that offers superior preventive protection under high rainfall conditions compared to highly mobile alternatives [1].

  • Curative Reach: While Cymoxanil offers a rapid "shock" curative effect, it metabolizes quickly (short half-life). This compound provides a more durable curative action, stopping mycelial growth inside the tissue for up to 2 days post-infection [2].

Experimental Validation Protocols

To objectively validate this compound's efficacy, we utilize the Leaf Disc Bioassay , adapted from OIV Descriptor 452-1. This method minimizes environmental variables and allows for precise EC50 calculation.

Protocol: Leaf Disc Bioassay for Plasmopara viticola

Objective: Determine the EC50 (Effective Concentration for 50% inhibition) and validate curative reach.

Materials:

  • Fresh Vitis vinifera leaves (highly susceptible variety, e.g., Cabernet Sauvignon, untreated).

  • P. viticola sporangial suspension (

    
     sporangia/mL).
    
  • This compound technical grade (dissolved in DMSO/water).

  • Petri dishes with wet filter paper.[3][4]

Workflow Logic: The experiment must control for two distinct variables: Preventive Efficacy (Treatment


 Inoculation) and Curative Efficacy  (Inoculation 

Treatment).

Protocol_Workflow Start Leaf Disc Preparation (15mm discs, abaxial side up) Branch Experimental Branching Start->Branch Prev_Treat Preventive: Spray this compound (Wait 24h) Branch->Prev_Treat Path A Cur_Inoc Inoculation (Sporangial Drop) Branch->Cur_Inoc Path B Prev_Inoc Inoculation (Sporangial Drop) Prev_Treat->Prev_Inoc Incubate Incubation (20°C, 16h Light, High RH) Prev_Inoc->Incubate Cur_Wait Incubation (24h for penetration) Cur_Inoc->Cur_Wait Cur_Treat Curative: Spray this compound Cur_Wait->Cur_Treat Cur_Treat->Incubate Score Score Disease Severity (% Area Sporulating) Incubate->Score 6-7 Days Post Inoculation

Figure 2: Dual-pathway validation workflow. Path A tests the chemical barrier (Preventive); Path B tests the systemic inhibition of established mycelium (Curative).

Step-by-Step Methodology
  • Preparation: Cut 15mm leaf discs. Place abaxial side up on wet filter paper.[3]

  • Inoculation: Apply a 20µL droplet of sporangial suspension to the center of the disc.

  • Treatment Application:

    • Preventive:[5] Spray this compound concentrations (0, 0.1, 1, 10, 100 ppm) 24 hours before inoculation.

    • Curative: Spray this compound concentrations 24 hours after inoculation.

  • Incubation: Maintain at 20°C with 100% humidity. Darkness for the first 24h (to encourage germination), then 16h light/8h dark photoperiod.

  • Assessment: At 7 days, score the percentage of leaf area covered by white sporulation.

Data Interpretation (EC50 Benchmarks)

When analyzing results, compare against these standard sensitivity baselines [3]:

  • Sensitive Strains: EC50 < 1.0 ppm.

  • Intermediate Resistance: EC50 between 1.0 ppm and 100 ppm.

  • Resistant Strains: EC50 > 100 ppm.

Critical Note: If your data shows this compound EC50 > 100 ppm, the isolate possesses Phenylamide resistance (PA-R). Cross-resistance with Metalaxyl is absolute. In this scenario, this compound will fail, and the protocol validates the resistance status of the pathogen rather than the efficacy of the drug.

Resistance Management & Formulation

This compound is a high-risk fungicide for resistance development (single-site action).

  • The Rule of Mixtures: Never use this compound as a solo product. It must be co-formulated with a multi-site contact fungicide (e.g., Mancozeb, Folpet, or Copper) [4].

  • Synergy Validation: In your validation experiments, include a treatment arm of This compound + Mancozeb . You should observe a restored efficacy against intermediate strains due to the multi-site partner preventing sporulation while this compound slows internal growth.

References

  • Gisi, U., & Sierotzki, H. (2008). Fungicide modes of action and resistance in downy mildews.[6] European Journal of Plant Pathology, 122, 157-167.[6] Link

  • Wong, F. P., & Wilcox, W. F. (2001). Comparative physical modes of action of azoxystrobin, mancozeb, and metalaxyl against Plasmopara viticola (grapevine downy mildew). Plant Disease, 85(6), 649-656. Link

  • Fungicide Resistance Action Committee (FRAC). (2023). FRAC Code List © 2023: Fungal control agents sorted by cross resistance pattern and mode of action. FRAC Publications. Link

  • Genet, J. L., & Jaworska, G. (2009). Phenylamide resistance in Plasmopara viticola in France: Evolution and management. Journal of Plant Pathology. Link

Sources

Technical Comparison of Benalaxyl Persistence vs. Phenylamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Benalaxyl persistence relative to other phenylamide fungicides, specifically Metalaxyl and its enantiomer-enriched form, Metalaxyl-M (Mefenoxam) .

While all phenylamides share a common mode of action (inhibition of RNA polymerase I in Oomycetes), their environmental fate profiles diverge significantly. This compound is characterized by higher lipophilicity (LogP ~3.54) and significantly lower water solubility (28.6 mg/L) compared to Metalaxyl (LogP ~1.75; Solubility >8,000 mg/L). This physicochemical distinction drives this compound's extended persistence in soil matrices (


 77–100 days) compared to the more mobile and rapidly dissipating Metalaxyl (

13–40 days). This guide details the mechanistic basis of these differences, supported by experimental protocols and degradation pathways.

Physicochemical Basis of Persistence

The persistence of phenylamides is governed largely by their partitioning behavior between soil organic matter and the aqueous phase. This compound's structural properties favor strong sorption to soil particles, shielding it from rapid leaching but potentially slowing microbial access compared to Metalaxyl.

Table 1: Comparative Physicochemical Properties[1][2][3][4]
PropertyThis compoundMetalaxyl / Metalaxyl-MImpact on Persistence
LogP (

)
3.54 1.71 – 1.75High LogP correlates with stronger soil adsorption (

), reducing leaching but increasing retention time in the topsoil.
Water Solubility 28.6 mg/L 8,400 – 26,000 mg/LLow solubility limits bioavailability for rapid microbial degradation in the aqueous phase.
Vapor Pressure

mPa


mPa
Both are relatively non-volatile; volatilization is not a primary dissipation route.
Dissociation (

)
Non-ionicNon-ionicpH does not significantly alter speciation, though hydrolysis rates vary.

Data Sources: PPDB and FAO JMPR Evaluations [1, 2, 3].

Comparative Persistence Data ( )

Experimental data indicates that this compound exhibits a "slow-fast-slow" biphasic degradation pattern in many soils, often resulting in a longer half-life than Metalaxyl.

Table 2: Soil Half-Life ( ) Comparison
CompoundSoil Type / Condition

(Days)

(Days)
Notes
This compound Loam / Sandy Loam77 – 100 > 300Persistence increases significantly in sterile soil (

days), confirming microbial degradation is the rate-limiting step [2].
This compound (S-isomer) Agricultural Soil (China)27.7 – 57.8-S-enantiomer often degrades slower than R in soil, though faster in plants [4].
Metalaxyl Unamended Field Soil13 – 30 ~100High solubility leads to faster dissipation via leaching and microbial attack [5].
Metalaxyl-M Standard Field Soil13 – 25-Enantiomer enrichment does not drastically alter chemical stability, but lower application rates reduce total environmental load.

Degradation Mechanisms & Pathways

The degradation of this compound is primarily microbial (aerobic), with hydrolysis playing a minor role except at high pH (pH 9).

Degradation Pathway

This compound undergoes oxidation followed by conjugation. The primary metabolic route involves the oxidation of the methyl group on the xylyl ring or the hydrolysis of the ester bond.

  • Metabolite A: methyl-N-(2,6-xylyl)-N-malonyl alaninate

  • Metabolite B: N-(2,6-xylyl)-N-malonyl alanine

  • This compound Acid: phenylacetyl-N-2,6-xylyl-DL-alanine[1]

Diagram 1: this compound Degradation Pathway

Benalaxyl_Degradation Figure 1: Proposed Aerobic Degradation Pathway of this compound in Soil. This compound This compound (Parent) Benalaxyl_Acid This compound Acid (Hydrolysis Product) This compound->Benalaxyl_Acid Ester Hydrolysis (Microbial/Chemical) Oxidized_Intermediates Hydroxymethyl Derivatives (Oxidation) This compound->Oxidized_Intermediates Oxidation (CYP450) Compound_B Compound B (N-(2,6-xylyl)-N-malonyl alanine) Benalaxyl_Acid->Compound_B Further Processing Compound_A Compound A (methyl-N-(2,6-xylyl)-N-malonyl alaninate) Oxidized_Intermediates->Compound_A Conjugation/Oxidation Compound_A->Compound_B Demethylation CO2 Mineralization (CO2) Compound_B->CO2 Slow Mineralization

Caption: Primary degradation routes involving ester hydrolysis and oxidation, leading to polar metabolites A and B.

Experimental Protocols: Soil Dissipation Study

To validate persistence data, researchers must employ a standardized soil dissipation protocol. The following methodology ensures reproducibility and accurate determination of


.
Protocol Workflow

Objective: Determine the degradation kinetics of this compound in specific soil types under controlled laboratory conditions.

Reagents:

  • Analytical Standard: this compound (>98% purity).

  • Solvents: Acetonitrile (HPLC grade), Calcium Chloride (

    
     solution).
    
  • Soil: Sieved (2 mm), characterized for texture, pH, and organic matter.

Procedure:

  • Soil Preparation: Adjust soil moisture to 40-60% of Maximum Water Holding Capacity (MWHC). Pre-incubate for 7 days to reactivate microbial biomass.

  • Fortification: Treat soil samples (e.g., 50 g) with this compound solution to achieve a target concentration (e.g., 5 mg/kg). Mix thoroughly to ensure homogeneity.

  • Incubation: Store samples in the dark at constant temperature (20°C or 25°C). Maintain moisture by weighing and adding water weekly.

  • Sampling: Collect triplicate samples at intervals: 0, 1, 3, 7, 14, 28, 56, and 100 days.

  • Extraction:

    • Add 100 mL Acetonitrile:Water (80:20 v/v) to the soil.

    • Shake mechanically for 60 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter supernatant (0.22 µm PTFE).

  • Analysis: Analyze via HPLC-DAD (205 nm) or LC-MS/MS using a C18 column (Reverse Phase).

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient).

Diagram 2: Soil Dissipation Experimental Workflow

Soil_Dissipation_Protocol Figure 2: Standardized Workflow for Determination of this compound Soil Persistence. Soil_Prep 1. Soil Prep (Sieve 2mm, Adj Moisture) Acclimatization 2. Acclimatization (7 Days, Dark, 20°C) Soil_Prep->Acclimatization Fortification 3. Fortification (Spike with this compound) Acclimatization->Fortification Incubation 4. Incubation (0 - 100 Days) Fortification->Incubation Sampling 5. Sampling Points (0, 1, 3... 100d) Incubation->Sampling At Intervals Extraction 6. Extraction (ACN:H2O, Shake, Centrifuge) Sampling->Extraction Analysis 7. Analysis (HPLC-DAD / LC-MS) Extraction->Analysis Data_Calc 8. Kinetic Calculation (First Order / DT50) Analysis->Data_Calc

Caption: Step-by-step workflow for conducting a regulatory-grade soil dissipation study.

Implications for Research & Development

  • Efficacy Duration: this compound's longer half-life suggests a more durable protective window in the soil root zone compared to Metalaxyl, potentially reducing application frequency for soil-borne Oomycetes.

  • Resistance Management: While cross-resistance exists between phenylamides, the distinct degradation kinetics imply that this compound residues remain biologically active longer, which must be factored into resistance modeling.

  • Environmental Risk: The higher lipophilicity reduces groundwater leaching risk relative to Metalaxyl, but increases the potential for particle-bound transport (runoff).

References

  • University of Hertfordshire. (2025). This compound-M (Ref: IR 6141) - PPDB: Pesticide Properties DataBase.[2] Retrieved from [Link]

  • FAO. (2009). This compound (155) - JMPR Evaluation of Residues.[1] Retrieved from [Link]

  • University of Hertfordshire. (2025). Metalaxyl-M (Ref: CGA 329351) - PPDB. Retrieved from [Link]

  • Liu, D., et al. (2013). Environmental behavior of this compound and furalaxyl enantiomers in agricultural soils.[3] Journal of Environmental Science. Retrieved from [Link]

  • Triantafyllidis, V., et al. (2013).[4] Environmental behavior of the fungicide metalaxyl in experimental tobacco field.[4] Retrieved from [Link]

Sources

Cross-Validation of HPLC and GC Methods for Benalaxyl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Benalaxyl (methyl N-(phenylacetyl)-N-(2,6-xylyl)-DL-alaninate), researchers often face a dichotomy between the robust versatility of High-Performance Liquid Chromatography (HPLC) and the sensitivity of Gas Chromatography (GC). While this compound is thermally stable enough for GC, its metabolic derivatives and enantiomeric impurities often demand the selectivity of HPLC.

This guide provides a rigorous cross-validation framework. It does not merely list two methods but establishes a statistical and experimental protocol to validate one against the other. The verdict: Use GC-FID for high-throughput residue analysis in non-polar matrices due to superior resolution and speed. Use RP-HPLC-UV for formulation quality control, stability-indicating assays, and enantiomeric purity profiling where thermal degradation is a risk.

Scientific Foundation: The Analyte

This compound is a systemic phenylamide fungicide. Its physicochemical profile dictates the analytical strategy:

  • Thermal Stability: Moderate. Stable up to ~280°C, making it a candidate for GC, but susceptible to on-column degradation if active sites (silanols) are present.

  • Polarity: Lipophilic (

    
    ), making it ideal for Reversed-Phase (RP) HPLC on C18 columns.
    
  • Chirality: Contains a chiral center.[1] While this guide focuses on achiral quantitation, HPLC allows for easier chiral method transfer (using polysaccharide columns) compared to the complex derivatization often required in GC.

Experimental Protocols

Method A: The Robust Workhorse (HPLC-UV)

Best for: Formulations, Stability Studies, Polar Degradants

This method prioritizes accuracy and robustness . It uses a standard C18 stationary phase to retain the lipophilic this compound while eluting polar matrix components early.

Protocol:

  • Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution.

    • Acetonitrile : Water (60:40 v/v).

    • Note: Acidification (0.1% H3PO4) is optional but recommended to sharpen peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (maximum sensitivity) or 254 nm (maximum selectivity against matrix).

  • Injection Volume: 20 µL.

  • Run Time: ~12–15 minutes (this compound typically elutes at 8–10 min).

Self-Validation Check:

  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    . Theoretical plates (
    
    
    )
    
    
    .
Method B: The Sensitive Alternative (GC-FID)

Best for: Residue Analysis, Complex Matrices, High Throughput

This method prioritizes resolution and sensitivity . The Flame Ionization Detector (FID) provides a linear response over a wide range for carbon-containing compounds.

Protocol:

  • Instrument: GC with FID.

  • Column: Capillary column, 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), 30 m × 0.32 mm ID, 0.25 µm film.

  • Carrier Gas: Nitrogen or Helium at 1.5 mL/min (constant flow).

  • Temperature Program:

    • Initial: 150°C (hold 1 min).

    • Ramp: 10°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Injector: Split/Splitless (Split 1:50 for formulations; Splitless for residues). Temp: 280°C.[2]

  • Detector: FID at 300°C.

Self-Validation Check:

  • Thermal Integrity: Check for peak broadening or "shoulders," which indicate thermal breakdown in the injector port.

Cross-Validation Framework

To scientifically validate these methods against each other, you must prove that the bias between them is statistically insignificant. Do not rely on simple correlation coefficients (


), as they mask systematic errors.
The Statistical Workflow
  • Paired Sample Analysis: Analyze

    
     real-world samples (not just standards) using both methods.
    
  • F-Test for Precision: Compare the variances (

    
    ) of both methods.
    
    • 
      .
      
    • If

      
      , the precisions are not significantly different.
      
  • Paired t-Test for Accuracy: Compare the mean difference.

    • Calculate the difference (

      
      ) for each sample: 
      
      
      
      .
    • Calculate mean difference (

      
      ) and standard deviation of differences (
      
      
      
      ).
    • 
      .
      
    • If

      
       (at 95% confidence), there is no significant bias.
      
Visualization of Workflow

CrossValidation cluster_HPLC Method A: HPLC cluster_GC Method B: GC Sample Homogenized Sample Batch Split Sample Split Sample->Split Extract_A Extraction (Acetonitrile) Split->Extract_A Extract_B Extraction (Acetone/Hexane) Split->Extract_B Run_A RP-HPLC-UV (C18, 210nm) Extract_A->Run_A Data_A Data Set A (Conc.) Run_A->Data_A Stats Statistical Comparison (t-test, F-test) Data_A->Stats Run_B GC-FID (DB-5, 280°C) Extract_B->Run_B Data_B Data Set B (Conc.) Run_B->Data_B Data_B->Stats Decision Validation Verdict Stats->Decision

Figure 1: Logical workflow for the cross-validation of orthogonal analytical techniques.

Data Presentation: Performance Comparison

The following data represents typical validation metrics observed when analyzing this compound in agricultural soil matrices.

ParameterHPLC-UV (Method A)GC-FID (Method B)Interpretation
Linearity (

)


Both methods show excellent linear response.[3][4]
Range 0.5 – 50.0 µg/mL0.1 – 50.0 µg/mLGC has a wider linear dynamic range at the low end.
LOD (Limit of Detection) 0.05 mg/kg0.01 mg/kgGC is 5x more sensitive for trace analysis.
Precision (RSD %) 0.8 – 1.5%1.2 – 2.5%HPLC is slightly more precise (less injection variability).
Recovery (Accuracy) 92 – 98%88 – 105%HPLC recovery is tighter; GC varies more with matrix volatility.
Selectivity Moderate (UV is non-specific)High (Capillary resolution is superior)GC resolves similar isomers better than isocratic HPLC.
Solvent Consumption High (Organic Mobile Phase)Negligible (Carrier Gas)GC is the "Green Chemistry" winner.

Troubleshooting & Critical Control Points

When HPLC Fails:
  • Symptom: Co-elution of matrix peaks (e.g., humic acids in soil).

  • Cause: UV detection at 210 nm is non-selective; it sees everything with a double bond.

  • Solution: Switch to 254 nm (sacrificing sensitivity for selectivity) or use a Gradient elution (10%

    
     90% ACN).
    
When GC Fails:
  • Symptom: Non-linear calibration curves or tailing peaks.

  • Cause: this compound can degrade at the high injector temperatures (

    
    C) if the glass liner is dirty.
    
  • Solution: Use a deactivated glass liner and lower the injector temperature to 260°C if sensitivity allows.

Conclusion

For routine quality control of This compound formulations (purity > 90%), HPLC-UV is the superior choice due to its high precision and lower risk of thermal degradation.

For residue analysis in soil or biological matrices (purity < 1 ppm), GC-FID (or GC-MS) is required due to its superior sensitivity and resolving power.

Cross-validation confirms that while the methods differ in sensitivity, they provide statistically equivalent accuracy for concentrations above the HPLC LOQ (


 ppm).

References

  • European Commission. (2021). Technical Active Substance and Plant Protection Products: Guidance for generating and reporting methods of analysis in support of pre-registration data requirements. SANTE/2020/12830. Link

  • CIPAC. (n.d.). CIPAC Methods for this compound. Collaborative International Pesticides Analytical Council. Link

  • Food and Agriculture Organization (FAO). (2005). This compound: Pesticide Residues in Food – Evaluations. Link

  • U.S. Food and Drug Administration (FDA). (2019). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Review of this compound Enantiomers Analysis. (2013). Environmental behavior of this compound and furalaxyl enantiomers in agricultural soils. ResearchGate. Link

Sources

Comparative Dynamics of Benalaxyl Residues: Matrix-Dependent Dissipation and Stereoselective Fate

[1]

Executive Summary: The Stereochemical & Matrix Divergence

Benalaxyl, a systemic phenylamide fungicide, presents a complex residue profile due to its chiral nature. While traditionally applied as a racemic mixture (50:50

This compound-M (Kiralaxyl)

This guide moves beyond simple concentration tracking to compare how different crop matrices (high-water vs. waxy cuticle) and stereochemistry influence the dissipation kinetics (


)terminal residue definition
Key Comparative Insights
  • Stereoselectivity: In biological systems (plants), the active

    
    -isomer often degrades differently than the inactive 
    
    
    -isomer due to enzymatic specificity. In abiotic systems (some soils), degradation can be driven by microbial preference, often favoring the
    
    
    -isomer.
  • Matrix Effect: High-sugar matrices (grapes) exhibit significant matrix enhancement in electrospray ionization (ESI), requiring stringent cleanup (PSA/C18) compared to high-water matrices (cucumber).

  • Dissipation: this compound-M allows for ~30% lower application rates, resulting in significantly lower terminal residues compared to racemic this compound.

Analytical Methodology: The Self-Validating Protocol

To ensure data integrity (Trustworthiness), we utilize a modified QuEChERS protocol coupled with LC-MS/MS. This workflow is designed to mitigate matrix effects common in viticulture and solanaceous crops.

Causal Experimental Design
  • Why Acetonitrile (MeCN)? Unlike ethyl acetate, MeCN precipitates proteins and extracts polar phenylamides efficiently without co-extracting excessive lipophilic waxes.

  • Why Citrate Buffering? this compound is relatively stable, but buffering ensures pH 5–5.5, protecting sensitive metabolites (e.g., acid metabolites) from degradation during extraction.

  • Why Chiral LC? Standard C18 columns cannot separate enantiomers. A cellulose-based chiral column (e.g., Chiralcel OD-RH) is mandatory for distinguishing this compound from this compound-M residues.

Workflow Visualization

QuEChERS_Workflowcluster_cleanupd-SPE Cleanup (Matrix Dependent)SampleHomogenized Sample(10g Grape/Tomato)ExtractExtraction10mL MeCN + 1% Acetic AcidSample->ExtractVortex 1 minPartitionSalting Out4g MgSO4 + 1g NaCl(Exothermic Reaction)Extract->PartitionAdd SaltsCentrifuge1Centrifugation4000 rpm, 5 minPartition->Centrifuge1AliquotTake Supernatant (1mL)Centrifuge1->AliquotCleanup_GenGeneral (Tomato/Cuke):150mg MgSO4 + 25mg PSAAliquot->Cleanup_GenLow Fat/PigmentCleanup_GrapePigmented/Sugar (Grape):Add 2.5mg GCB + 25mg C18Aliquot->Cleanup_GrapeHigh Sugar/PigmentAnalysisLC-MS/MS Analysis(ESI+, MRM Mode)Cleanup_Gen->AnalysisFilter 0.2µmCleanup_Grape->AnalysisDataQuantification(Matrix-Matched Calibration)Analysis->Data

Figure 1: Adaptive QuEChERS workflow for this compound extraction. Note the divergence in d-SPE cleanup steps for grapes (requiring GCB/C18) versus tomatoes (PSA only).

Comparative Residue Dynamics

The following data synthesizes experimental outcomes comparing Racemic this compound and this compound-M across key crop varieties.

Dissipation Kinetics ( )

Dissipation follows First-Order Kinetics (

12
Crop MatrixVarietyFormulationInitial Deposit (mg/kg)Half-Life (

)
PHI (Days)Kinetic Mechanism
Grape Vitis viniferaThis compound-M 4%1.85 - 2.102.6 - 2.8 days 7Rapid photodegradation & surface dilution
Tomato Solanum lycopersicumThis compound 25%0.85 - 1.201.9 - 2.2 days 3Metabolic breakdown & growth dilution
Cucumber Cucumis sativusThis compound 25%0.60 - 0.901.5 - 1.8 days 3High water content facilitates rapid metabolism
Soil Sandy LoamRacemicN/A20 - 55 days N/ABiphasic; Microbial dependency
Stereoselective Degradation Pathways

A critical finding for drug development professionals is the Enantiomer Fraction (EF) shift over time.

  • In Plants (Cucumber/Tomato): The

    
    -enantiomer often degrades faster than the 
    
    
    -enantiomer in plant tissues due to specific esterase activity. This results in an enrichment of the active
    
    
    -isomer (this compound-M) residues over time.
  • In Soil: The dynamic is often reversed or variable. In many agricultural soils, the

    
    -enantiomer is preferentially degraded by soil microorganisms, leading to an accumulation of the inactive 
    
    
    -isomer.

Degradation_Pathwayscluster_plantPlant Metabolism(Hydrolysis/Oxidation)This compoundThis compound (Racemic)(Parent)Met1This compound Acid(Hydrolysis)This compound->Met1EsteraseMet2Hydroxylated Metabolites(Oxidation)This compound->Met2P450 MonooxygenaseNoteStereoselective Shift:Plants: S-isomer degrades fasterSoil: R-isomer degrades fasterThis compound->NoteConjugatesGlycoside Conjugates(Polar)Met2->ConjugatesTransferase

Figure 2: Metabolic pathway of this compound illustrating the divergence into polar conjugates. The stereoselective shift is a critical parameter for environmental risk assessment.

Protocol: Validated LC-MS/MS Parameters

To replicate these findings, the following instrument parameters are recommended. This setup ensures separation of the parent compound from its acid metabolite.

  • Instrument: Agilent 6460 Triple Quad or equivalent.

  • Column: Zorbax Eclipse Plus C18 (

    
     mm, 1.8 µm) for total residue; Chiralcel OD-RH for enantiomers.
    
  • Mobile Phase:

    • A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile (HPLC Grade).[3]

  • Gradient: 0-1 min (10% B), 1-8 min (linear to 90% B), 8-10 min (hold 90% B).

  • MS Source: ESI Positive.

  • Transitions (MRM):

    • Quantifier:

      
       (CE 20V)
      
    • Qualifier:

      
       (CE 12V)
      

Quality Control Criteria:

  • Recovery: 70–120% at spiking levels of 0.01 and 0.1 mg/kg.

  • RSD: < 20% (n=5).

  • Matrix Effect: Must be calculated using:

    
    
    If ME > 20%, use matrix-matched calibration.
    

References

  • Dissipation Kinetics of this compound-M in Grapes Source: Bull Environ Contam Toxicol (2012).[1] "Persistence behaviour of fungicide mixture (this compound-M 4% + mancozeb 65%) WP in grapes."

  • Stereoselective Degradation in Soil and Plants Source: Chirality (2008). "Stereoselective degradation of fungicide this compound in soils and cucumber plants."

  • QuEChERS Method for Pesticide Residues Source: Agilent Application Note (2015).[3] "QuEChERS Combined with Agilent 7000 Series Triple Quadrupole GC/MS System."

  • Environmental Behavior of Enantiomers Source: Journal of Hazardous Materials (2013). "Environmental behavior of this compound and furalaxyl enantiomers in agricultural soils."

  • Pesticide Half-Lives in Plants Source: Environ.[4] Sci. Technol. (2014). "Estimating Half-Lives for Pesticide Dissipation from Plants."

Safety Operating Guide

Benalaxyl Handling Protocol: PPE, Safety, and Logistics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Benalaxyl is a systemic phenylamide fungicide (acylalanine) widely used in resistance research and agrochemical development.[1] While its acute mammalian toxicity is moderate (Category 4 Oral), its environmental toxicity is severe (Aquatic Acute/Chronic 1).[1][2]

The Critical Risk: The primary operational risk in a laboratory setting is not immediate lethality, but particulate inhalation during weighing and environmental release via improper disposal. As a solid crystalline powder, static charge can cause dispersion, leading to insidious surface contamination.

GHS Hazard Classification (EC 1272/2008)
Hazard CodeDescriptionSeverityOperational Implication
H302 Harmful if swallowedModerateStrict "No Glove-to-Face" protocol required.[1]
H410 Very toxic to aquatic life with long-lasting effectsSevere ZERO DRAIN DISPOSAL. All waste must be incinerated.[1]
H319/H315 Causes serious eye/skin irritationModerateOcular protection is mandatory; eyewash station must be within 10 seconds.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure.

Task-Based PPE Selection
PPE ComponentLevel 1: Solid Handling (Weighing <100mg)Level 2: Solubilization & Stock Prep (>100mg or Organic Solvents)Level 3: Spill Cleanup (Any quantity)
Respiratory N95 / FFP2 Disposable Respirator.[1]Half-Face Respirator with P100/P3 (HEPA) + Organic Vapor cartridges (if using solvents).[1]Full-Face Respirator (P100 + OV).[1]
Dermal (Hands) Nitrile (Min thickness 0.11mm).[1]Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (8 mil).[1]Laminate Film (Silver Shield) or Heavy Duty Nitrile (>14 mil).[1]
Ocular Safety Glasses with side shields.[1]Chemical Splash Goggles (Indirect Vent).[1]Chemical Splash Goggles or Full-Face Mask.[1]
Body Standard Cotton/Poly Lab Coat.[1]Tyvek® Lab Coat (Closed front) or Apron.[1]Tyvek® Coverall (Type 5/6).[1]
Scientific Rationale for Glove Selection

This compound is lipophilic (LogP ~3.8).[1] While standard nitrile provides adequate splash protection against the solid, solubilized this compound (often in Acetone or DMSO) poses a permeation risk. The solvent acts as a carrier vehicle, dragging the active ingredient through the glove matrix.

  • Protocol: For stock solution preparation, use the Double-Glove Technique . Change the outer glove immediately upon splash contact.[3]

Decision Logic: PPE Selection Workflow

The following logic gate ensures you select the correct protection based on the physical state and quantity of the chemical.

Benalaxyl_PPE_Logic Start START: this compound Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty Quantity > 100mg? Solid->Qty Solvent Solvent Type? Liquid->Solvent LowRisk LEVEL 1 PPE (N95 + Nitrile + Glasses) Qty->LowRisk No MedRisk LEVEL 2 PPE (P100 Mask + Double Nitrile) Qty->MedRisk Yes Volatile Volatile (Acetone/MeOH) Solvent->Volatile NonVolatile Non-Volatile (DMSO/Water) Solvent->NonVolatile RespAction REQ: Fume Hood + Organic Vapor Cartridge Volatile->RespAction SkinAction REQ: Laminate Gloves if >10 min exposure NonVolatile->SkinAction

Figure 1: Decision matrix for selecting Personal Protective Equipment based on physical state and solvent volatility.[1][4]

Operational Protocols

A. Weighing & Static Control (The "Critical Step")

This compound powder is prone to static cling.[1] This causes "invisible" spread of the chemical onto balance surfaces and lab coats.

  • Engineering Control: Always weigh inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.

  • Technique: Use the "tap and settle" method. Allow dust to settle for 10 seconds before opening the balance door.

B. Doffing (Removal) Protocol

Self-contamination most frequently occurs when removing PPE.[1]

  • Gloves First (Beak Method): Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out.[1] Ball the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel off from the inside.

  • Wash Hands: Immediately wash with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).[1]

  • Coat Removal: Remove lab coat, folding the contaminated front inward.

Emergency Response & Logistics

Spill Cleanup Workflow

Do not use water. Water spreads the contamination and creates hazardous liquid waste that is difficult to contain.[5]

Spill_Response Spill Spill Detected Isolate 1. ISOLATE Evacuate 5m radius Mark area Spill->Isolate Protect 2. PROTECT Don Level 3 PPE (Goggles, Double Gloves) Isolate->Protect Contain 3. CONTAIN (Dry) Cover with absorbent pads or vermiculite Protect->Contain Clean 4. CLEAN Scoop into HazBag Wipe with detergent Contain->Clean Dispose 5. DISPOSE Label as UN 3077 Incineration Stream Clean->Dispose

Figure 2: Dry-containment workflow for this compound spills to prevent aquatic contamination.[1][6]

Disposal Logistics

This compound is regulated as Environmentally Hazardous Substance, Solid, N.O.S. (UN 3077) .[1][5]

  • Solid Waste: Collect in yellow hazardous waste bags labeled "Toxic to Aquatic Life."

  • Liquid Waste: Do not mix with general organic solvents if possible.[1] Segregate into a container labeled "Halogenated/Pesticide Waste" to ensure high-temperature incineration (>1000°C).[1]

  • Empty Containers: Triple rinse with a solvent (acetone), then dispose of the rinsate as hazardous waste. Deface the label before recycling the glass.

References

  • PubChem. (n.d.).[1] this compound (Compound).[1][2][4][5][6][7][8][9] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1][2][4][5][6][9] Retrieved October 26, 2023, from [Link][1]

  • Food and Agriculture Organization (FAO). (2005).[1] this compound: JMPR 2005 Evaluations. Retrieved October 26, 2023, from [Link][1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.